Product packaging for ZINC FLUORIDE(Cat. No.:CAS No. 7783-49-5)

ZINC FLUORIDE

Cat. No.: B148058
CAS No.: 7783-49-5
M. Wt: 103.4 g/mol
InChI Key: BHHYHSUAOQUXJK-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Zinc Fluoride (B91410) Studies

Early investigations into zinc fluoride were part of a wider effort to understand the properties and structures of divalent metal fluorides. materialsproject.org The synthesis of ZnF₂ has been achieved through various methods, including the reaction of zinc metal with fluorine gas or the reaction of hydrofluoric acid with zinc. wikipedia.org Historically, research focused on determining its fundamental chemical and physical properties, such as its crystal structure and solubility. chemicalbook.commaterialsproject.org

The evolution of this compound studies has been influenced by developments in materials science and the increasing demand for materials with specific optical, electronic, and catalytic properties. More recent research has explored novel synthesis routes, such as the fluorolytic sol-gel method, which allows for the preparation of nanoscopic ZnF₂ with high surface areas and distinct properties compared to classically prepared forms. uni-muenchen.deresearchgate.netrsc.org This has opened new avenues for investigating its potential in advanced applications.

Significance of this compound in Advanced Materials Science

This compound holds significance in advanced materials science due to its optical transparency across a wide range of wavelengths, from the ultraviolet to the infrared spectrum. chemimpex.com This property makes it valuable in the production of optical components like lenses and windows, particularly in applications requiring durability and resistance to harsh environments. chemimpex.com

Beyond optics, ZnF₂ is explored for its role in other material systems. It has been investigated as an additive in the manufacture of ceramics and glass to enhance their mechanical strength and thermal stability. chemimpex.com In the field of electronics, it finds use in the production of semiconductors and as a flux in soldering processes. chemimpex.com Furthermore, researchers are exploring its potential in the development of advanced materials and coatings, highlighting its continued relevance in materials science innovation. chemimpex.com Its rutile structure, similar to that of MnF₂, also makes it of interest for studies involving epitaxial growth and low-dimensional effects in magnetic thin films when combined with diamagnetic layers. researchgate.netresearchgate.net

Fundamental Research Questions Guiding this compound Investigations

Current research on this compound is driven by several fundamental questions aimed at further understanding and utilizing its properties. These include:

Optical and Electronic Behavior: How can the optical transparency and electronic properties of ZnF₂, particularly when doped with rare-earth elements, be optimized for applications in electroluminescent devices and optical fibers? researchgate.netatamanchemicals.com

Surface Chemistry and Catalysis: What are the characteristics of the Lewis acid and base sites on the surface of nanoscopic ZnF₂, and how can these be tuned for potential applications as heterogeneous catalysts? uni-muenchen.deresearchgate.net

Interactions in Complex Systems: How does this compound interact within complex material systems, such as its role in the transformation of high-entropy fluorides for electrocatalysis or its potential in solid-state electrolytes for batteries? rsc.orgrsc.org Investigations also explore its behavior in environments containing other ions, such as fluoride-rich solutions impacting lead-based electrodes. acs.org

Novel Applications: Can novel applications be developed based on the unique properties of ZnF₂, such as its use in creating protective coatings for zinc anodes in batteries to mitigate dendrite formation and corrosion? rsc.org

These questions underscore the ongoing research efforts to unlock the full potential of this compound in diverse scientific and technological fields.

Data Table: Selected Physical Properties of this compound

PropertyAnhydrous ZnF₂ZnF₂·4H₂OSource
AppearanceWhite powder or crystalline mass, white needlesWhite crystalline solid, rhombohedral crystals wikipedia.orgchemicalbook.comnih.gov
Crystal StructureTetragonal (Rutile type)Rhombohedral wikipedia.orgmaterialsproject.org
Density4.95 g/cm³ at 25 °C2.30 g/cm³ wikipedia.orgchemicalbook.comnih.gov
Melting Point872 °CDecomposes at 100 °C wikipedia.orgchemicalbook.com
Boiling Point1500 °C- wikipedia.orgchemicalbook.com
Solubility in WaterPractically insoluble (5.2 mg/L)Sparingly soluble (1.52 g/100 mL at 20 °C) wikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnF2 B148058 ZINC FLUORIDE CAS No. 7783-49-5

Properties

IUPAC Name

zinc;difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYHSUAOQUXJK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2Zn
Record name zinc difluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Zinc_difluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20894882
Record name Zinc fluoride
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Molecular Weight

103.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-49-5
Record name Zinc fluoride
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Record name Zinc fluoride (ZnF2)
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Record name Zinc fluoride
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Record name ZINC FLUORIDE
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Advanced Synthesis Methodologies for Zinc Fluoride Materials

Sol-Gel Synthesis Routes for Nanoscopic Zinc Fluoride (B91410)

The sol-gel method is recognized for its ability to produce materials with high homogeneity at relatively low temperatures and costs. its.ac.idits.ac.id For metal fluorides, the traditional hydrolysis step in the sol-gel process is replaced by fluorolysis. its.ac.idits.ac.id This route has been successfully applied to synthesize nanoscopic fluoride materials with properties distinct from those prepared classically. uni-muenchen.deresearchgate.netrsc.org

Fluorolytic Sol-Gel Approaches and Reaction Pathways

The fluorolytic sol-gel synthesis involves the reaction of a metal precursor with hydrogen fluoride (HF) in a suitable organic solvent, leading to the formation of a transparent sol. researchgate.net The theoretical reaction pathway can be described by the equation: M(OR)n + nHF → MFn + nROH, where M represents the metal and OR represents an alkoxide group. uni-muenchen.de However, the fluorination reaction is often incomplete, resulting in residual OR groups in the final fluoride product. uni-muenchen.de

Unlike the condensation reactions involving M-OH or M-OR groups in hydrolytic sol-gel synthesis, the fluoride ions formed in the fluorolytic route tend to bridge, facilitating the formation of a three-dimensional fluoride network and resulting in nanoscopic particles. semanticscholar.org This approach has been demonstrated for various binary metal fluorides, including ZnF₂. researchgate.netsemanticscholar.org

Precursor Chemistry and Solvent Systems in Sol-Gel Synthesis

The choice of metal precursor is crucial in sol-gel synthesis. Metal alkoxides are frequently used due to their high reactivity, although they require inert conditions to prevent side reactions like hydrolysis. uni-muenchen.de Zinc acetate (B1210297) has been identified as a robust precursor for ZnF₂, offering advantages such as facile accessibility, low cost, and ease of handling. uni-muenchen.de Using zinc acetate also allows the synthesis to be conducted in an aqueous environment, as it does not hydrolyze severely in the presence of water, unlike alkoxides. uni-muenchen.de

Suitable organic solvents are employed in the fluorolytic sol-gel process. Alcohols or ethers can be used to dissolve the metal alkoxide or other precursors. rsc.org Anhydrous hydrogen fluoride is typically added as a solution in an alcohol or ether. rsc.org

Influence of Reaction Conditions on Fluorination Degree

The reaction conditions, such as the presence of water and the concentration of the fluorinating agent, can influence the degree of fluorination in the sol-gel synthesis of ZnF₂. Studies have shown that the presence of water in the synthesis system might positively affect the fluorination degree. uni-muenchen.de For instance, samples synthesized in systems with limited water content showed slightly lower fluorine contents compared to those synthesized in aqueous environments. uni-muenchen.de

The crystallinity of the resulting ZnF₂ can also be affected by water content. While trace amounts of water might not significantly impact crystallization, increasing water content can lead to more distinct crystallization, potentially associated with a higher fluorination degree. uni-muenchen.de

Electrochemical Synthesis Techniques

Electrochemical methods offer alternative routes for synthesizing ZnF₂ materials, particularly in nanoparticle form.

Electrochemical Anodization for Zinc Fluoride Nanoparticle Fabrication

Electrochemical anodization has been explored for the preparation of ZnF₂ nanoparticles. researchgate.net This technique involves applying an external current to a metal anode immersed in an electrolyte, leading to the formation of an oxide or fluoride film on the surface. researchgate.netoaepublish.com For ZnF₂, anodization of zinc foil in fluoride-containing electrolytes has been investigated. researchgate.netresearchgate.net

One reported method involves the electrochemical anodization of zinc foil using a complex electrolyte solution containing NH₄F, H₂O₂, and C₂H₅OH at room temperature. researchgate.net In this process, zinc foil acts as the anode and a lead sheet serves as the cathode. researchgate.net The resulting product consisted of rhombic nanoparticles with lengths ranging from 50 to 200 nm and widths from 50 to 100 nm, with ZnF₂ being the dominant component alongside some ZnO. researchgate.net

The concentration of NH₄F, applied voltage, and anodization time have been shown to influence the morphology of the product. researchgate.net Anodization in electrolytes containing fluoride ions under appropriate conditions has been found to produce nanowire-like structures, which were identified as ZnF₂. researchgate.net

Mechanistic Understanding of Electrochemical Formation Processes

The mechanistic understanding of electrochemical formation processes for zinc compounds, including fluorides, involves the ejection of Zn²⁺ cations from the zinc anode into the electrolyte upon electrochemical oxidation. mdpi.com These cations can then interact with species in the electrolyte to form various compounds. mdpi.com

In the context of electrochemical anodization in fluoride-containing solutions, the formation of ZnF₂ involves the reaction of the electrochemically generated zinc species with fluoride ions from the electrolyte. The process can be influenced by the balance between the formation and dissolution of zinc compounds, such as ZnO, which can also form during anodization. matec-conferences.org Different pathways for the formation and dissolution of ZnO have been suggested to explain the mechanism for the formation of ZnF₂ nanowires. researchgate.net At low potentials, ZnO dissolution is primarily chemical, driven by H⁺ or OH⁻ ions, while at higher potentials, electrochemical dissolution by anions in the electrolyte contributes to the formation of nanowires. researchgate.net

Wet Chemical and Precipitation Methods

Wet chemical and precipitation methods offer versatile routes for synthesizing this compound, often allowing for control over the reaction conditions and, consequently, the properties of the resulting material.

Aqueous and Non-Aqueous Precipitation Strategies

Precipitation methods involve the formation of a solid ZnF₂ phase from a solution containing zinc and fluoride ions. These strategies can be carried out in both aqueous and non-aqueous environments, each offering distinct advantages.

In aqueous systems, reactions between zinc salts (like zinc sulfate (B86663) or zinc acetate) and fluoride sources (such as hydrofluoric acid or potassium fluoride) can lead to the precipitation of this compound or its hydrates atamanchemicals.comrgnpublications.comresearchgate.net. For instance, the reaction of zinc carbonate or zinc oxide with aqueous hydrofluoric acid yields ZnF₂·4H₂O atamanchemicals.com. Achieving phase purity in aqueous precipitation can be challenging, as demonstrated in the synthesis of KZnF₃, where room-temperature precipitation resulted in significant hydroxide (B78521) contamination, while mixing boiling solutions yielded a phase-pure compound rgnpublications.comresearchgate.net. The solubility of ZnF₂·4H₂O in water is relatively low, about 1.52 g/100 mL at 20 °C wikipedia.orgatamanchemicals.com.

Non-aqueous precipitation strategies, particularly the fluorolytic sol-gel method, have gained prominence for synthesizing nanoscopic metal fluorides, including ZnF₂ uni-muenchen.deresearchgate.netrsc.org. This method typically involves the reaction of a metal precursor, such as a metal alkoxide or acetate, with anhydrous hydrogen fluoride in an organic solvent like methanol (B129727) uni-muenchen.dersc.org. For example, anhydrous zinc acetate dissolved in water-free methanol can react with methanolic HF solution to form a transparent sol, which is then dried and calcined to obtain ZnF₂ uni-muenchen.de. This approach can yield nanocrystalline ZnF₂ with a high surface area uni-muenchen.de. The presence of water in the synthesis process can influence the crystallization of the product uni-muenchen.de.

Role of Additives and Complexing Agents in Morphology Control

The morphology of this compound particles synthesized by wet chemical methods can be significantly influenced by the use of additives and complexing agents. These substances can control the nucleation and growth processes, leading to materials with desired shapes and sizes researchgate.netpsu.edursc.org.

Complexing agents can reduce the concentration of free metal ions in the solution, thereby slowing down the precipitation rate and promoting heterogeneous nucleation over homogeneous nucleation psu.edu. This can be particularly useful in controlling the deposition of zinc-containing phases. For instance, in the synthesis of zinc oxide and zinc hydroxyfluoride (ZnF(OH)) from aqueous solutions of zinc sulfate, ammonium (B1175870) fluoride (NH₄F) was used as a complexing agent psu.edu. The molar ratio of the complexing agent to the zinc source and the pH of the solution were found to influence the crystal phase and the mode of deposition psu.edu.

Additives can also play a role in directing crystal growth along specific planes, leading to anisotropic morphologies. In the synthesis of zinc hydroxyfluoride (ZnOHF) nanobelts, hexamethylenetetramine (HMT) was used, which decomposes to generate OH⁻ and NH₄⁺ ions tandfonline.com. The concentration of HMT influenced the growth direction and width of the ZnOHF nanobelts tandfonline.com. This demonstrates how additives can be used to control the morphology of this compound-related compounds.

High-Temperature Synthesis and Solid-State Reactions

High-temperature synthesis and solid-state reactions are traditional methods for preparing inorganic compounds, including this compound. These methods typically involve heating solid precursors to high temperatures to induce a reaction.

One straightforward method is the reaction of zinc metal with fluorine gas at elevated temperatures wikipedia.org. Another approach involves the reaction of hydrofluoric acid with zinc, which yields this compound and hydrogen gas wikipedia.org.

Solid-state reactions can also be used to synthesize complex fluorides containing zinc. For example, ternary zinc fluorides with perovskite structures, such as KZnF₃, NaZnF₃, and NH₄ZnF₃, can be synthesized by grinding equimolar mixtures of ZnF₂ and the corresponding alkali fluoride (KF, NaF, or NH₄F) using a planetary ball mill nii.ac.jp. This mechanochemical method allows for the synthesis of these compounds and can improve their crystallinity with increased grinding time nii.ac.jp. High-temperature solid-state reactions have also been used to synthesize AZnF₃ compounds, although they may require strict temperature and pressure control nii.ac.jp.

Precursor Engineering for this compound and Related Compounds

Precursor engineering involves the design and synthesis of specific molecular or nanoscale precursors that can be converted into the desired this compound material under controlled conditions. This approach offers fine control over the composition, structure, and morphology of the final product uni-muenchen.deits.ac.idresearchgate.netresearchgate.net.

In-Situ Generation of Fluorinating Agents

In-situ generation of fluorinating agents involves producing the reactive fluorine species directly within the reaction system, which can offer advantages in terms of reactivity, selectivity, and safety.

While direct examples of in-situ generation of fluorinating agents specifically for the synthesis of bulk ZnF₂ are not prominently discussed in the search results, the concept is applied in related fluorination reactions and the synthesis of other fluoride compounds. For example, in the synthesis of ¹⁸F-labelled organic molecules, in-situ generated fluorinating species or reactive fluoride sources are employed for radiofluorination reactions nih.govresearchgate.net. The use of [¹⁸F]tetramethylammonium fluoride with a zinc catalyst for radiofluorination of haloamides demonstrates the use of a reactive, albeit pre-formed, fluoride source in the presence of a metal catalyst nih.govresearchgate.net.

The fluorolytic sol-gel method, discussed earlier, utilizes HF as the fluorinating agent, which can be prepared separately and then introduced into the reaction system uni-muenchen.dersc.org. While not strictly in-situ generation from less reactive precursors, the controlled introduction and reaction of HF within the solution can be considered a form of in-situ fluorination of the metal precursor.

Synthesis of Zinc Hydroxyfluoride and Related Phases

Zinc hydroxyfluoride (ZnOHF) and related zinc oxyfluoride phases represent a class of compounds with structures incorporating both hydroxide and fluoride anions alongside zinc cations. Their synthesis often involves methods that control the incorporation ratio and arrangement of these anions, leading to materials with varied properties.

One common approach for synthesizing zinc hydroxyfluoride is through coprecipitation from a zinc salt solution in the presence of aqueous hydrofluoric acid. This method allows for tuning the stoichiometry of Zn(OH)F, where the value of x can be controlled by adjusting the pH of the reaction solution. Research has shown that x can be varied, for instance, from 0.63 to 0.87 by controlling the pH during coprecipitation. researchgate.net The resulting structure typically crystallizes with orthorhombic symmetry (space group: Pna2). researchgate.net X-ray powder diffraction and subsequent Rietveld refinements are often employed to determine the structure and the distribution of fluoride and hydroxide ions within the anionic sites. researchgate.net Bond valence analysis can further elucidate the local coordination environment of the anions. researchgate.net

Another synthesis route for ZnOHF involves the hydrolysis-condensation of this compound tetrahydrate in water. researchgate.net

Hydrothermal synthesis is also a reported method for preparing zinc hydroxyfluoride, often yielding nanostructured materials. A simple hydrothermal route at 120 °C has been used to synthesize a nanowire network of Zn(OH)F. acs.orggoogle.com

The morphology of ZnOHF can be controlled by synthesis parameters. For example, freestanding ZnOHF nanobelts have been synthesized using this compound and hexamethylenetetramine (HMT) in aqueous solutions at 80 °C. tandfonline.comresearchgate.nettandfonline.comdoaj.org HMT is believed to play a crucial role by providing OH ions through its reaction with water, influencing crystal nucleation and growth. tandfonline.comtandfonline.com The concentration of HMT can affect the growth direction and width of the resulting nanobelts. tandfonline.comtandfonline.com

Sol-gel synthesis has been explored for the preparation of metal fluoride materials, including magnesium hydroxyfluoride doped with zinc (MgZnFOH). its.ac.id While not directly ZnOHF, this indicates the applicability of sol-gel methods to synthesize related hydroxyfluoride phases involving zinc. This method often involves the reaction between a metal precursor (like a metal alkoxide or acetate) and hydrofluoric acid, where fluorolysis replaces hydrolysis as the primary reaction step. its.ac.iduni-muenchen.de

Detailed research findings often involve the characterization of the synthesized materials using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to analyze their crystal structure, morphology, and chemical composition. researchgate.netacs.orgresearchgate.netmdpi.com

Here is a representative table summarizing some synthesis parameters and their outcomes for zinc hydroxyfluoride and related phases based on the literature:

Synthesis MethodPrecursorsConditionsResulting Phase/MorphologyKey FindingsSource
CoprecipitationZinc salt, aqueous HFControlled pHZn(OH)F (orthorhombic)Stoichiometry (x) tunable by pH (0.63-0.87). researchgate.net researchgate.net
Hydrolysis-CondensationZnF4HOWaterZnOHFGeneral synthesis route. researchgate.net researchgate.net
HydrothermalNot explicitly specified in snippet, involves Zn, F120 °CZn(OH)F nanowire networkFormation of nanostructured morphology. acs.orggoogle.com acs.orggoogle.com
Aqueous SolutionZnF, Hexamethylenetetramine (HMT)80 °C, 3 hZnOHF nanobeltsFacile synthesis of 1D nanobelts; HMT influences morphology control. tandfonline.comresearchgate.nettandfonline.comdoaj.org tandfonline.comresearchgate.nettandfonline.comdoaj.org
Sol-GelMagnesium metal, methanol, aqueous HF, zinc acetateSol-gel process, vacuum drying at 70 °CMgZnFOH (amorphous)Zn doping in magnesium hydroxyfluoride; amorphous phase observed. its.ac.id its.ac.id

Studies also investigate the thermal decomposition of zinc hydroxyfluoride, which can lead to the formation of other zinc-containing compounds like ZnO. acs.orgcdnsciencepub.com

The precise control over synthesis parameters such as precursor concentration, pH, temperature, reaction time, and the presence of additives like HMT is crucial for tailoring the composition, crystal structure, morphology, and ultimately the properties of zinc hydroxyfluoride and related phases. researchgate.nettandfonline.comtandfonline.comiyte.edu.tr

Crystallographic and Structural Investigations of Zinc Fluoride

Crystalline Structures of Anhydrous Zinc Fluoride (B91410)

Anhydrous zinc fluoride primarily crystallizes in the rutile structure under ambient conditions, but it undergoes several phase transitions at high pressures.

Rutile Structure and Coordination Environments of Zn²⁺

At ambient conditions, anhydrous ZnF₂ adopts the tetragonal rutile structure, belonging to the P4₂/mnm space group. materialsproject.orgwikipedia.orgaip.org In this structure, the Zn²⁺ ions are octahedrally coordinated by six equivalent F⁻ ions, forming distorted ZnF₆ octahedra. materialsproject.org These octahedra share corners and edges, creating a network structure. materialsproject.org The coordination number for both Zn²⁺ and F⁻ in the rutile structure is 6. vaia.com Experimental lattice constants for rutile ZnF₂ have been reported as a = 4.703 Å and c = 3.133 Å. aip.org Within the ZnF₆ octahedra, there are typically two shorter and four longer Zn-F bond lengths. materialsproject.org For instance, reported bond lengths include two at 2.02 Å and four at 2.04 Å. materialsproject.org The corner-sharing octahedral tilt angles are approximately 50°. materialsproject.org

The rutile structure of ZnF₂ suggests appreciable ionic character in its chemical bonding. wikipedia.org

High-Pressure Phase Transitions (e.g., CaCl₂-type Structure)

This compound exhibits several pressure-induced phase transitions. At approximately 4.5 GPa, the rutile structure transforms into the orthorhombic CaCl₂-type structure, which belongs to the Pnnm space group. aip.orgarxiv.orgacs.orgaps.org This transition is considered a second-order ferroelastic phase transition and is associated with the softening of the B₁g Raman active mode of the rutile structure. aps.orgaip.org The CaCl₂-type structure can be viewed as an orthorhombic distortion of the rutile type. researchgate.net

Upon further compression, the CaCl₂-type phase of ZnF₂ undergoes another transition to the HP-PdF₂-type structure (Pa-3 space group) at around 10 GPa. arxiv.orgacs.orgresearchgate.net Studies extending up to 55 GPa have identified additional phase transitions. The HP-PdF₂ phase transforms into a HP1-AgF₂ type at 30 GPa, and then into a PbCl₂ type at 44 GPa. arxiv.orgacs.orgresearchgate.net Theoretical calculations support these transitions and indicate significant changes in the coordination sphere of Zn²⁺ in the HP1-AgF₂ polymorph under compression. arxiv.orgacs.orgresearchgate.net

The sequence of pressure-induced phase transitions in ZnF₂ highlights the structural adaptability of this compound under extreme conditions.

Phase TypeSpace GroupPressure Range (approx.)Crystal System
RutileP4₂/mnmAmbient - 4.5 GPaTetragonal
CaCl₂-typePnnm4.5 GPa - 10 GPaOrthorhombic
HP-PdF₂-typePa-310 GPa - 30 GPaCubic
HP1-AgF₂ type-30 GPa - 44 GPa-
PbCl₂ typePnma> 44 GPaOrthorhombic

Comparative Crystallography with Other Metal Difluorides

The rutile structure is common among transition metal difluorides. aip.orgwebelements.co.uk Comparing the crystal structure of ZnF₂ with other metal difluorides (MF₂) reveals similarities and differences influenced by factors such as cation size and electronic configuration. uni-muenchen.demdpi.comwvu.edu

Like ZnF₂, MgF₂ also crystallizes in the rutile structure under ambient conditions and undergoes a transition to the CaCl₂-type structure at high pressure. aip.orgresearchgate.netuni-muenchen.de This similarity is attributed to the comparable ionic radii and electron configurations of Zn and Mg. uni-muenchen.de However, differences in high-pressure behavior exist between ZnF₂ and MgF₂, despite the similar cation sizes. arxiv.orgacs.org

Other metal difluorides, such as MnF₂, FeF₂, CoF₂, and NiF₂, also adopt the rutile structure at ambient pressure. materialsproject.orgaip.org Comparisons of their structural and physical properties, including spin-phonon interactions, are subjects of research. aip.org The phase transition sequence at high pressures can vary depending on the cation radius. researchgate.net For instance, while ZnF₂, MgF₂, and CoF₂ show a rutile to CaCl₂ transition, the pressures and subsequent phases can differ. mdpi.comwvu.edu The cation-anion radius ratio can be used to predict the likelihood of a difluoride crystallizing in the rutile (coordination number 6) or fluorite (coordination number 8) structure. vaia.com ZnF₂'s radius ratio favors the rutile structure, while CaF₂'s favors the fluorite structure. vaia.com

Structural Characterization of Hydrated this compound Forms

This compound exists in hydrated forms, with the tetrahydrate being the most commonly encountered. wikipedia.orgatamanchemicals.com

Crystal Structure of this compound Tetrahydrate (ZnF₂·4H₂O)

This compound tetrahydrate (ZnF₂·4H₂O) is a white crystalline solid. atamanchemicals.comguidechem.com It is reported to have a rhombohedral crystal structure. wikipedia.orgatamanchemicals.comvrikpharmapvtltd.comfuncmater.com However, a recent study synthesized a noncentrosymmetric this compound hydrate, ZnF₂·4H₂O, which crystallizes in the polar space group Pca2₁. acs.org This compound consists of isolated [ZnF₂(H₂O)₄] octahedra, forming a 0-dimensional structure. acs.org The central Zn²⁺ ion is coordinated with two F⁻ ions and four water molecules. acs.org

The tetrahydrate loses water of crystallization at 100 °C. atamanchemicals.com The solubility of ZnF₂·4H₂O in water at 20°C is approximately 1.52 g/100 mL. atamanchemicals.com

Studies using infrared spectroscopy have analyzed the O-H stretching and bending vibrations of the water molecules in ZnF₂·4H₂O, revealing different types of water molecules based on their hydrogen bonding. researchgate.net

Thin Film and Epitaxial Growth Structural Studies

Structural studies of this compound in thin film form and during epitaxial growth are important for its applications in optics and other fields. aip.orgspiedigitallibrary.org this compound films can be grown on various substrates, such as silicon, often utilizing buffer layers like calcium fluoride. spiedigitallibrary.orgresearchgate.net

Molecular beam epitaxy (MBE) has been used to grow this compound films on Si(111) and Si(001) substrates. spiedigitallibrary.org Studies have shown that ZnF₂ is capable of forming both the rutile and α-PbO₂ structural phases during MBE growth. spiedigitallibrary.orgresearchgate.net X-ray diffraction (XRD) is a common technique used to characterize the structure of ZnF₂ thin films, allowing for the determination of lattice parameters. spiedigitallibrary.org For example, XRD measurements of ZnF₂ films have shown lattice parameters close to those of bulk rutile crystals. spiedigitallibrary.org

The structural properties of thin films, including crystallinity and phase, are influenced by growth conditions and the choice of substrate and buffer layers. spiedigitallibrary.org

Epitaxial Growth of this compound Layers on Semiconductor Substrates (e.g., Si)

The epitaxial growth of this compound thin films on semiconductor substrates, such as silicon (Si), has been explored using techniques like Molecular Beam Epitaxy (MBE). researchgate.netresearchgate.netpsu.eduspiedigitallibrary.orgaip.orgaip.org Growing crystalline layers of ZnF₂ with controlled orientation and quality on semiconductors is crucial for potential electronic and optoelectronic applications.

A common approach involves the use of a buffer layer, often calcium fluoride (CaF₂), between the ZnF₂ film and the Si substrate. researchgate.netresearchgate.netpsu.eduaip.orgaip.org The CaF₂ buffer layer serves to mitigate the chemical interaction between ZnF₂ molecules and the Si surface at elevated growth temperatures. aip.org It also plays a role in improving the surface morphology of the grown fluoride layers. psu.eduaip.org Studies have investigated growth on both Si(001) and Si(111) substrates, revealing a dependence of the resulting structural phase and surface morphology on the buffer layer orientation and the growth temperature. psu.eduaip.orgaip.org

During MBE growth on silicon, ZnF₂ films have been observed to form in different structural modifications, including the expected rutile-type and a metastable orthorhombic α-PbO₂-type structure. researchgate.netpsu.edu The simultaneous presence of these polymorphous phases can be a characteristic feature of ZnF₂ epitaxial layers on silicon. psu.edu The lattice mismatch between the rutile structure of ZnF₂ and silicon is a factor that influences the epitaxial growth and can lead to the formation of defects if not properly managed, for instance, through the use of buffer layers. researchgate.netdeepblock.net

Structural Anisotropy in this compound Thin Films

The intrinsic crystal structure of this compound, particularly the tetragonal rutile phase, lends itself to structural anisotropy. materialsproject.orgresearchgate.net This anisotropy can manifest in various physical properties of ZnF₂, including its dielectric behavior. Research has indicated that ZnF₂ can exhibit a large anisotropy in its dielectric properties, especially when doped with certain impurities like lithium. aip.org

Polymorphism and Thermodynamic Stability of this compound Phases

This compound exhibits polymorphism, existing in different crystalline forms depending on conditions such as temperature and pressure. The anhydrous form of ZnF₂ is known to crystallize in the rutile structure under ambient conditions. wikipedia.orgaip.orgmaterialsproject.orgresearchgate.net The tetrahydrate form, ZnF₂·4H₂O, has a rhombohedral crystal structure. wikipedia.org

Studies at high pressures and temperatures have revealed polymorphous structural transitions in anhydrous ZnF₂. Transitions to phases with CaCl₂-type and PdF₂-type structures have been observed under these conditions. aip.orgresearchgate.netspiedigitallibrary.orgresearchgate.net Computational studies suggest that the CaCl₂ structure has lattice parameters and bulk energy comparable to the rutile structure. aip.org In contrast, the fluorite structure has been found to be energetically unstable at ambient conditions compared to the rutile phase. aip.org

Furthermore, as noted in the context of epitaxial growth, a metastable orthorhombic α-PbO₂-type structure can form during non-equilibrium growth processes like MBE on silicon substrates, coexisting with or instead of the thermodynamically stable rutile phase under those specific growth conditions. researchgate.netpsu.eduaip.orgaip.org The study of polymorphism and the thermodynamic stability of these different phases is essential for understanding the material's behavior under various synthesis and application conditions.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound (ZnF₂)24551

Interactive Data Tables:

Based on the provided search results, specific detailed numerical data suitable for interactive data tables across multiple studies for direct comparison (e.g., lattice parameters under varying conditions, precise defect concentrations) is limited. However, the following table summarizes some key structural parameters mentioned for the rutile phase:

StructureSpace GroupLattice Parameter a (Å)Lattice Parameter c (Å)
RutileP4₂/mnm4.703 aip.org3.133 aip.org

Note: These values are experimental lattice constants for rutile ZnF₂ at ambient conditions as reported in one source. aip.org

Advanced Spectroscopic and Characterization Techniques Applied to Zinc Fluoride

X-ray Diffraction (XRD) and Electron Diffraction for Structural Elucidation

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. By analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, information about the arrangement of atoms within the crystal lattice can be obtained. Electron diffraction offers similar information but is particularly useful for studying very small crystals or thin films.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a widely used method for identifying the crystalline phases present in a sample and assessing its degree of crystallinity uni-muenchen.deccp14.ac.ukmdpi.com. In the study of zinc fluoride (B91410), PXRD is employed to characterize synthesized ZnF₂ and compare it to known reference patterns, such as that of commercial ZnF₂ uni-muenchen.de. PXRD analysis of sol-gel prepared nanoscopic ZnF₂ has shown broad reflections, indicative of a disordered structure or the presence of nanoparticles uni-muenchen.de. This low degree of crystallinity is a fundamental property of metal fluorides prepared via the fluorolytic sol-gel route uni-muenchen.de. The absence of significant differences in the PXRD patterns of samples prepared under slightly varying conditions suggests that trace amounts of water have no measurable effect on crystallization uni-muenchen.de. PXRD is also crucial for identifying the pure zinc hydroxyfluoride-type structure in related compounds researchgate.net.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and dynamics within solid materials. It is particularly valuable for studying disordered or amorphous systems where long-range order is not present.

Fluorine-19 MAS NMR Spectroscopy for Local Fluorine Environments

Fluorine-19 (¹⁹F) is a highly sensitive nucleus for NMR, and solid-state Magic Angle Spinning (MAS) NMR is extensively used to investigate the local environments of fluorine atoms in materials like zinc fluoride uni-muenchen.denih.govacs.orgbiophysics.orgacs.orgresearchgate.net. ¹⁹F MAS NMR provides detailed information about the different types of fluorine sites, their coordination environments, and interactions with neighboring atoms biophysics.org. Studies on sol-gel prepared ZnF₂ have utilized ¹⁹F MAS NMR to gain structural information uni-muenchen.de. In zinc-tellurite glasses containing ZnF₂, high-field ¹⁹F MAS NMR data revealed broad resonance bands, suggesting the presence of multiple fluorine environments nih.govacs.org. Deconvolution of these bands can provide details on the different fluorine species present nih.govacs.org. The sensitivity of ¹⁹F chemical shifts to the local environment makes this technique valuable for resolving different conformational states and studying interactions biophysics.orgacs.org.

Applications of Other Nuclei NMR (e.g., Tellurium-125 NMR in ZnF₂-containing Glasses)

Beyond ¹⁹F NMR, solid-state NMR of other nuclei present in ZnF₂-containing systems can provide complementary structural information nih.govacs.org. For instance, in zinc-tellurite glasses where ZnF₂ is incorporated, Tellurium-125 (¹²⁵Te) NMR spectroscopy has been used to investigate changes in the tellurite (B1196480) glass structure nih.govacs.org. Combined with mathematical simulations, ¹²⁵Te NMR can provide insights into the modifications of Te-O connectivity within the glass network upon the addition of ZnF₂ nih.govacs.org. This demonstrates how NMR of other relevant nuclei can contribute to a comprehensive understanding of the structural impact of ZnF₂ in complex materials.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations within a material, providing information about chemical bonds, functional groups, and crystal lattice structure nanografi.commt.comacs.orgnih.gov. These techniques are sensitive to different types of molecular vibrations based on changes in dipole moment (IR) or polarizability (Raman) during vibration nanografi.comacs.orgnih.gov.

Raman spectroscopy has been applied to study molten mixtures containing ZnF₂, such as ZnF₂-alkali fluoride systems researchgate.net. These studies investigate the structural entities formed in the liquid state, which are relevant to understanding the structure of fluoride glasses researchgate.net. Raman spectra of molten K₂ZnF₄, for example, show a strong polarized band that shifts upon melting, indicating a change in the coordination number of Zn²⁺ in the melt researchgate.net. For melts rich in ZnF₂, a new polarized band appears, which is close to that expected for six-fold coordinated Zn²⁺, suggesting the presence of different coordinated species of Zn²⁺ in these mixtures researchgate.net. While FTIR has been used in conjunction with other techniques to study the surface properties of sol-gel prepared ZnF₂, providing insights into surface acidity and basicity using probe molecules, the provided information does not detail the specific vibrational modes of ZnF₂ itself observed by IR uni-muenchen.deresearchgate.netrsc.org. However, vibrational spectroscopy in general is a powerful tool for characterizing materials like polymers, nanomaterials, and crystals, helping to determine chemical composition, crystallinity, and molecular interactions nanografi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24551 americanelements.comnih.govwikidata.orgloradchemical.com
Tellurium Dioxide14811 researchgate.net
Zinc Oxide14943 researchgate.net
Sodium Oxide23480 nih.gov
Europium(III)3084251 nih.gov

Interactive Data Tables

Based on the search results, a potential interactive table could present the ¹⁹F MAS NMR data for ZnF₂-containing glasses, showing the observed resonance bands and their deconvoluted components and chemical shifts.

Table 1: ¹⁹F MAS NMR Data for ZnF₂-Containing Glass

Resonance Band (approx.)Deconvoluted ComponentChemical Shift (ppm)
-40 ppmT1-23
-40 ppmT2-49
-170 ppm(Details not provided in snippets)(Details not provided in snippets)

Another potential table could summarize the Raman shifts observed for different Zn²⁺ coordination environments in molten ZnF₂-alkali fluoride mixtures.

Table 2: Characteristic Raman Shifts for Zn²⁺ Coordination in Molten Fluoride Mixtures

SystemZn²⁺ CoordinationCharacteristic Raman Shift (cm⁻¹)
Molten K₂ZnF₄Likely close to 4~120 (higher freq. band)
Melts rich in ZnF₂ (> 60%)Likely 6~350

Fourier Transform Infrared (FTIR) Spectroscopy for Surface Chemistry and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and analyze the surface chemistry of materials. For this compound, FTIR spectroscopy has been employed to investigate the presence of various bonds and adsorbed species. Studies on sol-gel prepared ZnF₂ have utilized in situ FTIR spectroscopy with different probe molecules to characterize surface acidity and basicity. uni-muenchen.dersc.org The high sensitivity of this technique allows for the detection of surface species at a molecular level. uni-muenchen.de

FTIR spectra of ZnF₂ materials have shown spectral bands indicating the presence of adsorbed water molecules and bridged -OH groups, typically appearing in the 3000-3700 cm⁻¹ range. researchgate.net Bending vibrations of H-O-H and OH groups have been observed around 1640 cm⁻¹ and 792 cm⁻¹. researchgate.net Bands attributed to Zn-F bending vibrations are typically found at lower wavenumbers, such as 418 cm⁻¹. researchgate.net The absence of certain bands, such as those around 1563, 1453, 702, and 615 cm⁻¹, can indicate the absence of specific functional groups like acetate (B1210297) groups, which might be present depending on the synthesis route. researchgate.net

In the context of catalytic applications, in situ FTIR with probe molecules helps to identify and characterize Lewis acid and base sites on the ZnF₂ surface. Studies have shown that Lewis acid sites are predominant on the surface of sol-gel prepared nanoscopic ZnF₂, with some presence of base sites. uni-muenchen.dersc.org Comparing ZnF₂ to other metal fluorides like MgF₂ synthesized via the same route, ZnF₂ has been found to exhibit weaker acidity and basicity, which can be explained by the electronegativity difference between Zn and Mg. uni-muenchen.de

FTIR spectroscopy has also been used in the study of zinc-tellurite glasses containing ZnF₂ to understand structural changes. While Raman analysis provided more detailed insights into the glass network, FTIR measurements were also conducted, although they did not provide additional structural information in one particular study. nih.gov The technique can also be used to evaluate the content of hydroxyl impurities in glass systems containing ZnF₂. researchgate.net

Raman Spectroscopy for Lattice Dynamics and Coordination Environments

Raman spectroscopy is a valuable tool for investigating the vibrational modes of a material's lattice and understanding the coordination environments of atoms. For ZnF₂, Raman spectroscopy provides insights into its structural units and how they are affected by factors such as temperature or incorporation into different matrices like glasses.

Raman spectra of crystalline ZnF₂ exhibit characteristic phonon frequencies. For materials with the D₄h point group, such as ZnF₂, group theory predicts four Raman-active phonon frequencies with A₁g, B₁g, B₂g, and Eg symmetries. aps.org Studies have observed and classified these modes in ZnF₂. aps.org Strong lines of A₁g and Eg symmetries are typically observed, along with a weak high-frequency B₂g line and a sharp B₁g line at a low frequency. aps.org

In molten mixtures containing ZnF₂, Raman spectroscopy has been used to study the structural entities formed. For example, in molten ZnF₂-AF (A: K, Cs) mixtures, changes in Raman spectra with varying ZnF₂ composition and temperature provide information about the coordination number of Zn²⁺. researchgate.net A strong polarized band observed in molten K₂ZnF₄ shifts to a higher wavenumber compared to the solid phase, indicating a lowering of the coordination number of Zn²⁺ in the melt. researchgate.net In melts rich in ZnF₂, a new polarized band appears, which is close to that expected for six-fold coordinated Zn²⁺, suggesting equilibria between different coordinated species of Zn²⁺ in these mixtures. researchgate.net

Raman spectroscopy is also applied to study glasses containing ZnF₂. In zinc-tellurite glasses, Raman bands provide information about the Te-O-Te bridging configurations and the presence of non-bridging oxygen (NBO) in tellurite structural units. nih.gov The incorporation of ZnF₂ can lead to changes in the glass network, such as an increase in the content of NBOs and the prevalence of [TeO₃] units, as indicated by changes in Raman band intensities. nih.govtandfonline.com Specific Raman bands in these glasses have been assigned to stretching vibrations of TeO₃₊₁ and TeO₃ units involving NBO, as well as asymmetric vibrations of Te-O-Te linkages in TeO₄. tandfonline.com

Photoelectron Spectroscopy (XPS, UPS) for Surface Composition and Electronic States

Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. XPS probes core electron levels, providing information about elemental composition and chemical bonding, while UPS focuses on valence band electronic structure. lehigh.edunasa.govresearchgate.net

XPS is widely used for the chemical characterization of solid surfaces, typically analyzing the top few atomic layers. lehigh.eduresearchgate.netbris.ac.uk For ZnF₂, XPS can confirm the presence of zinc and fluorine and provide insights into their chemical states. In XPS spectra of ZnF₂, characteristic peaks for Zn 2p and F 1s are observed at specific binding energies. For example, the F 1s signal for ZnF₂ has been reported around 684.4 eV. xmu.edu.cn Zn 2p peaks, specifically Zn 2p₃/₂ and Zn 2p₁/₂, are typically found around 1022.3 eV and 1045.4 eV, respectively. xmu.edu.cn Variations in these binding energies can indicate different chemical environments or oxidation states of zinc and fluorine. xpsdatabase.netindico.global

XPS has been used to characterize the surface composition of ZnF₂ layers, such as those formed anodically on zinc foil. xmu.edu.cn It can help identify the presence of ZnF₂ and distinguish it from other potential surface species. xmu.edu.cn The technique is also valuable for analyzing the chemical state of elements in multi-component systems containing ZnF₂, such as battery electrodes, to understand surface reactions and interface formation. xmu.edu.cnresearchgate.netacs.org

UPS, while not specifically detailed for ZnF₂ in the provided results, is complementary to XPS and probes the valence band structure. lehigh.eduresearchgate.net This can provide information about the electronic states near the Fermi level, which are relevant to properties like conductivity and catalytic activity. researchgate.net

Data from XPS analysis of ZnF₂ can be presented in tables showing the binding energies of core level peaks.

Table 1: Representative XPS Binding Energies for ZnF₂

ElementOrbitalBinding Energy (eV)Citation
F1s~684.4 xmu.edu.cn
Zn2p₃/₂~1022.3 xmu.edu.cn
Zn2p₁/₂~1045.4 xmu.edu.cn

Note: Binding energies can vary slightly depending on the specific instrument, sample preparation, and charge referencing.

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of nanoparticles or particles in a suspension or dispersion. It measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles. uio.noacs.org From these fluctuations, the hydrodynamic radius and size distribution of the particles can be calculated. uni-muenchen.deuio.noacs.org

DLS is particularly useful for characterizing nanoscopic ZnF₂ materials, such as those prepared by sol-gel methods. uni-muenchen.dersc.orgresearchgate.net For example, DLS measurements have been performed to determine the particle size distribution of ZnF₂ sols. uni-muenchen.dersc.org A study on sol-gel prepared ZnF₂ reported a hydrodynamic radius distribution with a mean at approximately 8 nm, corresponding to an estimated average diameter of about 16 nm. uni-muenchen.de This small particle size is consistent with the nanoscopic nature of the material. uni-muenchen.de

DLS measurements provide the hydrodynamic size, which includes the particle core and any surrounding adsorbed layers or solvent molecules. mdpi.com It is important to note that DLS measures the size of particles in dispersion and may yield larger values compared to techniques like Transmission Electron Microscopy (TEM), which image dried particles. mdpi.com DLS is a relatively simple and fast method for size analysis, although it can be affected by the presence of larger impurity particles in polydisperse samples. uio.noresearcher.life

Table 2: Dynamic Light Scattering Data for Sol-Gel Prepared ZnF₂ Sol

ParameterValueCitation
Mean Hydrodynamic Radius~8 nm uni-muenchen.de
Estimated Average Diameter~16 nm uni-muenchen.de
Distribution TypeLog normal uni-muenchen.de

Thermal Análisis Techniques (e.g., DTA, TG, DSC)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA), Thermogravimetry (TG), and Differential Scanning Calorimetry (DSC), are used to study the thermal behavior and properties of materials as a function of temperature. These techniques can provide information about phase transitions, decomposition temperatures, mass changes, and heat flows. iranchembook.irresearchgate.netmdpi.com

Thermogravimetry (TG) measures the change in mass of a sample as it is heated, revealing decomposition steps and the loss of volatile components. iranchembook.irmdpi.com Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the temperature difference or heat flow between a sample and a reference, respectively, as they are subjected to a controlled temperature program. iranchembook.irmdpi.com These techniques can identify endothermic or exothermic events such as melting, crystallization, and decomposition. iranchembook.irresearchgate.netmdpi.com

For ZnF₂, thermal analysis has been employed to investigate its thermal stability and decomposition behavior, particularly for materials prepared by different methods or containing impurities. DTA-TG measurements on sol-gel prepared ZnF₂ have shown stepwise decomposition during heating. uni-muenchen.de The initial weight loss is often attributed to the release of adsorbed water and residual organic groups (e.g., methanol (B129727), acetate) from the synthesis process, accompanied by endothermal peaks in the DTA curve. uni-muenchen.de The release of HF has generally not been observed during the thermal analysis of ZnF₂, indicating its thermal stability under the tested conditions. uni-muenchen.de

Thermal analysis can also be used to assess the thermal stability of materials incorporating ZnF₂, such as glasses. nih.govacs.org TG/DTA has been used to characterize materials recovered from spent batteries, which may contain ZnF₂. scilit.com

Table 3: Thermal Analysis Findings for Sol-Gel Prepared ZnF₂

Temperature Range (°C)EventTechniqueObservationVolatile Species (m/z)Citation
120-250Release of adsorbed water and methanolDTA, TG, MSBroad endothermal peak, weight loss18 (water), 31 (methanol) uni-muenchen.de
250-380Decomposition and release of acetate groupsDTA, TG, MSBroad endothermal peak, weight loss44, 60 (acetate) uni-muenchen.de
-Release of HFTG, MSNot observed19 (HF) uni-muenchen.de

Note: MS (Mass Spectrometry) is often coupled with TG-DTA to identify the released volatile species.

Surface Area and Porosity Measurements (e.g., N₂ Adsorption-Desorption)

Surface area and porosity are critical characteristics for materials used in applications like catalysis, adsorption, and energy storage. Techniques such as nitrogen adsorption-desorption measurements are commonly used to determine these properties. uni-muenchen.dersc.orgdbc.wroc.plmdpi.com The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the specific surface area from the adsorption isotherm. uni-muenchen.dedbc.wroc.plmdpi.comlibretexts.org Analysis of the adsorption-desorption isotherms can also provide information about pore size distribution and pore volume, often using methods like Barrett-Joyner-Halenda (BJH). uni-muenchen.dedbc.wroc.pl

For ZnF₂, particularly in its nanoscopic or high-surface-area forms, nitrogen adsorption-desorption measurements are essential for characterization. Sol-gel prepared ZnF₂ has been shown to exhibit remarkably high surface areas compared to commercial ZnF₂. uni-muenchen.dersc.orgresearchgate.net High surface area ZnF₂ synthesized under non-aqueous conditions has been reported with a BET surface area of 140 m²/g. uni-muenchen.de Samples prepared with some water content showed slightly smaller but still high surface areas (e.g., 110 m²/g). uni-muenchen.de In contrast, commercial ZnF₂ typically has a much lower surface area (e.g., <10 m²/g). uni-muenchen.de

The adsorption-desorption isotherms can reveal the type of pores present. For high-surface-area sol-gel prepared ZnF₂, type IV isotherms with hysteresis loops have been observed, indicating the presence of mesopores (2-50 nm). uni-muenchen.dedbc.wroc.pl Small mesopores, in the range of 3-5 nm, have been confirmed by the closing of the hysteresis loop at certain relative pressure values. uni-muenchen.de Total pore volume and average pore size diameter can also be calculated from the isotherms. uni-muenchen.dedbc.wroc.pl

Table 4: Surface Area and Porosity Data for ZnF₂ Samples

Sample TypeBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size Diameter (nm)Isotherm TypeCitation
HS Sol-Gel ZnF₂1400.083Type IV uni-muenchen.de
Sol-Gel ZnF₂ (100°C calcined)1100.145Type IV uni-muenchen.de
Commercial ZnF₂<100.0163- uni-muenchen.de

Note: HS refers to high surface area.

Theoretical and Computational Investigations of Zinc Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations are a primary tool for exploring the electronic structure and bonding in materials like ZnF₂. These calculations aim to describe the distribution of electrons within the material and the nature of the chemical bonds between atoms. Studies have investigated the bulk structure of ZnF₂ in different modifications, including rutile and CaCl₂ structures, finding similar lattice parameters and bulk energies for these phases according to bulk calculations. researchgate.netaip.orgaip.org The bonding in ZnF₂ is characterized as a mixture of covalent and weak ionic character. iphy.ac.cn

Band Gap Energy Calculations and Exchange-Correlation Functional Assessment

Accurate determination of the band gap energy is critical for understanding the electronic properties of semiconductors and insulators. DFT calculations, however, often underestimate the band gap when using standard local or semilocal exchange-correlation functionals like the Perdew-Burke-Ernzerhof (PBE) functional. nih.govresearchgate.netacs.org For ZnF₂, which is a direct band insulator, calculated band gaps for rutile, CaCl₂, and PdF₂ structures have been reported using the plane-wave pseudopotential method within DFT. iphy.ac.cnresearchgate.net

To address the underestimation issue, nonlocal approaches such as hybrid functionals (e.g., Heyd-Scuseria-Ernzerhof (HSE)) and PBE + U methods are employed. nih.govresearchgate.netacs.org Hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which can improve the description of the band gap. nih.govresearchgate.netacs.orgscielo.br The PBE + U approach adds an on-site Coulomb correction (Hubbard parameter, U) to account for the localized nature of certain electron states, such as the Zn d-states. nih.govresearchgate.netacs.org Assessments of different exchange-correlation functionals are necessary to find the most suitable method for accurately predicting the band gap and other electronic properties of ZnF₂. nih.govresearchgate.netacs.orgscielo.braps.org

Localization of Zn d-states and Hubbard Parameter Corrections

The localization of Zn d-states significantly influences the electronic structure and band gap of ZnF₂. nih.govresearchgate.netacs.org Standard DFT functionals may not adequately capture the on-site Coulomb interactions associated with these localized states. nih.govresearchgate.netacs.org The PBE + U method is used to introduce a Hubbard parameter (U) that applies an on-site Coulomb correction to the Zn 3d states. nih.govresearchgate.netacs.orgresearchgate.netarxiv.org Increasing the Hubbard parameter has been shown to increase the calculated band gap. nih.govresearchgate.netacs.org The relevance of including Hubbard corrections not only for metal d-states but also for anion p-states (like O 2p or F p states in related compounds) is also highlighted in computational studies. nih.govresearchgate.netacs.orgresearchgate.net

Computational Studies of Zinc Fluoride (B91410) Surfaces

Computational studies using DFT are crucial for understanding the properties of ZnF₂ surfaces, which are important for various applications, including catalysis and coatings. These studies investigate the stability of different crystal facets and their interaction with probe molecules.

Surface Energy and Stability Calculations for Different Crystal Facets

The stability and shape of ZnF₂ crystals in vacuum can be investigated using first-principle calculations based on DFT. researchgate.netaip.orgaip.orgfu-berlin.deresearchgate.net These studies involve calculating the surface energies of different low-index crystal facets, such as (110), (100), and (101), for both rutile and CaCl₂ modifications. researchgate.netaip.orgaip.org Although the calculated surface energies may differ between the rutile and CaCl₂ structures, the relative stability of the surfaces tends to remain the same for both structures. researchgate.netaip.orgaip.org The surface energy is a key factor in determining the equilibrium shape of a crystal and plays a role in phenomena like faceting and crystal growth. acs.orgfu-berlin.de

Adsorption Studies of Probe Molecules on Zinc Fluoride Surfaces (e.g., CO)

Computational studies also explore the interaction of probe molecules with ZnF₂ surfaces to understand their surface chemistry and acidity. Carbon monoxide (CO) is commonly used as a probe molecule to detect surface acidity, as the frequency of its stretching vibration is sensitive to the strength of acid sites. researchgate.netuni-muenchen.decolorado.edudntb.gov.ua Periodic DFT calculations have been performed to investigate the Lewis acidity of unsaturated surface cations on ZnF₂ surfaces using CO as a probe molecule at different coverages. researchgate.net Adsorption energies for CO on various low-index ZnF₂ surfaces have been calculated using different DFT functionals, including B3LYP with and without dispersion correction. researchgate.net Local second-order Møller-Plesset perturbation theory (LMP2) calculations have also been performed for comparison. researchgate.net Studies have indicated that the Lewis acidity at Zn²⁺ sites on ZnF₂ surfaces is even weaker compared to that on MgF₂ surfaces. colorado.edumdpi.com

Quantum Mechanical Approaches to this compound Systems

Beyond standard DFT, other quantum mechanical approaches are employed to study ZnF₂ systems, providing a more comprehensive understanding of their properties. These methods can include approaches that go beyond mean-field theory, allowing for a more direct treatment of complex many-body effects. wikipedia.org While the search results primarily highlight DFT and related methods (like PBE+U and hybrid functionals) for investigating electronic structure, bonding, and surfaces of ZnF₂, quantum mechanical principles underpin these computational techniques. The application of quantum mechanics allows for the calculation of properties based on the fundamental interactions of electrons and nuclei within the ZnF₂ system. oup.compolyu.edu.hkucl.ac.uk

Molecular Dynamics Simulations for Structural Dynamics and Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms or molecules. By solving Newton's equations of motion for each particle, MD simulations can provide detailed information about the structural dynamics, diffusion processes, and phase transitions in materials. While specific detailed MD studies focusing exclusively on the structural dynamics and phase behavior of bulk anhydrous ZnF₂ were not extensively found in the immediate search results, the application of MD to other fluoride systems and zinc-containing environments highlights its relevance and potential for investigating ZnF₂.

Studies on related fluoride materials, such as lead fluoride (PbF₂) and scandium fluoride (ScF₃), demonstrate the utility of MD simulations in understanding structural properties and phase transitions. For instance, MD simulations have been employed to study the structure of fluoride glasses after melting and quenching, providing insights into interatomic distances, angles, and diffusion coefficients, and revealing distinct phase transitions during the fusion process researchgate.net. Similarly, MD simulations have been used to explore the dynamics and pressure-induced softening in scandium fluoride, linking dynamical behavior to negative thermal expansion and pseudocritical behavior above a structural phase transition aps.org. The application of MD to oxyfluoride glasses containing rare-earth fluorides (RF₃) and sodium fluoride (NaF) has also shown its value in understanding fluoride phase separation, predicting potential crystal phases, and providing atomic-scale information crucial for understanding crystallization processes acs.org.

These examples suggest that MD simulations could be effectively applied to ZnF₂ to investigate its structural dynamics, such as lattice vibrations and ion diffusion, particularly at elevated temperatures or pressures. Furthermore, MD could be used to simulate phase transitions, such as melting or transformations between different solid phases if they exist under accessible conditions. By simulating the movement and interaction of zinc and fluoride ions over time, researchers could gain a deeper understanding of the mechanisms driving structural changes and phase transitions in ZnF₂. The rutile structure of anhydrous ZnF₂, characterized by octahedral Zn cations coordinated to six fluoride anions, provides a well-defined starting point for such simulations wikipedia.orgmaterialsproject.org.

Thermodynamic Stability and Phase Transition Simulations

Thermodynamic stability is a critical aspect of material science, referring to a crystal structure's ability to remain in its current state under specific conditions without undergoing a phase transformation or decomposition longdom.org. This stability is governed by the Gibbs free energy, which considers enthalpy, entropy, and temperature longdom.org. Phase transitions occur when changes in external conditions, such as temperature or pressure, lead to a more thermodynamically favorable arrangement of atoms longdom.org. These transformations can be reconstructive, involving the breaking and reforming of bonds, or displacive, involving subtle atomic shifts longdom.org.

Computational methods, including first-principles calculations and thermodynamic modeling approaches like CALPHAD (CAlculation of PHAse Diagrams), are instrumental in assessing the thermodynamic stability of materials and simulating phase transitions. For the NaF-KF-RbF-ZnF₂ quaternary system, thermodynamic evaluations and optimizations have been performed using the CALPHAD approach, integrating experimental data and theoretical predictions from first-principles methods halide-crylink.com. This work modeled the liquid phase and intermediate phases to derive a self-consistent thermodynamic database, allowing for the prediction of invariant reactions and minimum liquidus points within the system halide-crylink.com. This demonstrates how computational thermodynamics can be used to understand the phase behavior of systems containing ZnF₂, particularly in the context of molten salts.

The Materials Project database also provides information on the thermodynamic stability of ZnF₂ in its tetragonal rutile structure, indicating its calculated energy above hull, which is a measure of its stability relative to other phases materialsproject.org. The database also mentions the potential for structural transitions and thermal expansion, highlighting areas that can be further explored through computational simulations materialsproject.org.

Simulations of phase transitions often involve calculating thermodynamic potentials and understanding the equation of state of the material under varying conditions d-nb.info. Computational tools are increasingly used to simulate these transformations by coupling thermodynamic databases with simulation software diva-portal.org. While direct simulation of a specific solid-state phase transition in bulk anhydrous ZnF₂ was not detailed in the search results, the theoretical framework and computational tools exist to investigate such phenomena. By calculating the Gibbs free energy of different potential crystal structures of ZnF₂ as a function of temperature and pressure, researchers can predict the conditions under which phase transitions are likely to occur. Methods like MD and Monte Carlo simulations can be used to simulate these transitions dynamically, observing the transformation process at the atomic level d-nb.info.

Surface Chemistry, Catalysis, and Mechanistic Studies of Zinc Fluoride Reactions

Surface Acidity-Basicity Analysis of Zinc Fluoride (B91410) Materials

The surface of zinc fluoride exhibits both acidic and basic sites, with acidity typically being predominant. The nature and strength of these sites are critical for determining the catalytic behavior of ZnF₂. Studies on nanoscopic ZnF₂ prepared via the fluorolytic sol-gel route have provided valuable insights into these surface properties. uni-muenchen.deresearchgate.net

Research indicates that both Lewis acid and base sites are present on the surface of nanoscopic this compound. uni-muenchen.de Lewis acidity is reported to be predominant on the surface of ZnF₂ synthesized via the sol-gel method. uni-muenchen.deresearchgate.netrsc.org Compared to magnesium fluoride (MgF₂) synthesized through the same route, ZnF₂ is found to be weaker in both acidity and basicity. uni-muenchen.de This difference may be attributed to the electronegativity order of the metals, with zinc being more electronegative than magnesium. uni-muenchen.de The Lewis acid sites on ZnF₂ surfaces, particularly at Zn²⁺ sites, have been found to be even weaker compared to those on MgF₂ surfaces. researchgate.net The presence of Lewis acid sites, often associated with coordinatively unsaturated metal atoms, is a key factor in the adsorptive and catalytic applications of solid surfaces. researchgate.net

In-situ FTIR spectroscopy utilizing various probe molecules is a powerful technique for characterizing the acidity and basicity of solid surfaces, including this compound. uni-muenchen.deresearchgate.netrsc.orgresearchgate.net This technique allows for the detection of surface species at a molecular level with high sensitivity. uni-muenchen.de By observing the adsorption of probe molecules, such as CO or pyridine (B92270), researchers can identify and characterize Lewis acid and Brønsted acid/base sites. researchgate.net For instance, CO adsorption studies on ZnF₂ have revealed the presence of Lewis acidity at Zn²⁺ sites. researchgate.net Similarly, pyridine adsorption followed by FTIR can indicate the presence of both Lewis and Brønsted acidity, with specific absorption bands corresponding to coordinated pyridine on Lewis acid sites and pyridinium (B92312) ions on Brønsted acid sites. researchgate.netits.ac.id The frequency of these absorption bands can provide information about the strength of the acid sites. researchgate.net

Mechanistic Pathways in this compound Catalysis and Reactivity

Zinc plays a significant role in various reactions involving fluoride, acting as a mediator or catalyst. Understanding the mechanistic pathways provides crucial insights into how zinc facilitates these transformations, particularly in fluorination and nucleophilic substitution reactions.

Zinc compounds, including this compound or other zinc salts, are involved in mediated and catalyzed fluorination reactions. For example, zinc-mediated reductive allylic defluorinative cross-coupling reactions have been reported for α-trifluoromethyl alkenes. chinesechemsoc.org Density functional theory (DFT) calculations have been employed to understand the mechanism of zinc-catalyzed fluorocyclization reactions of alkenes using hypervalent fluoroiodine reagents. acs.orgdiva-portal.org In these reactions, the zinc ion can coordinate to the fluorine atom of the reagent, and an important activation step may involve zinc-mediated isomerization of the reagent. acs.orgdiva-portal.org The mechanism can proceed through steps involving coordination, isomerization, metathesis (forming the C-F bond), and nucleophilic substitution. acs.org

Zinc has also been shown to promote the fluorination of chlorofluorocarbons when supported on materials like γ-Al₂O₃. cardiff.ac.uk In such systems, zinc is proposed to provide a source of active HF species, facilitating fluorine exchange with the adsorbed chlorocarbon. cardiff.ac.uk A possible mechanism involves a ZnF–H–F species where the terminal fluorine participates in the substitution. cardiff.ac.uk

Zinc can influence the delivery and efficacy of fluoride in various systems. While some contexts, like oral care, show complex interactions where zinc might affect fluoride uptake or availability google.comnih.govnih.gov, in catalytic reactions, zinc's role is often to activate or facilitate the transfer of fluoride. As discussed in the context of fluorination catalysis, zinc can coordinate with fluorinating agents, potentially increasing their electrophilicity or facilitating bond cleavage and formation involving fluorine. acs.orgdiva-portal.org The interaction between zinc and fluoride can create active species that are more effective in introducing fluorine into a molecule. cardiff.ac.uk

Zinc can be involved in nucleophilic substitution reactions where fluoride acts as the nucleophile or is delivered by a zinc species. Nucleophilic substitution reactions, such as the Sɴ2 mechanism, involve the attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group. ucsd.eduuky.eduwikipedia.org While alkali metal fluorides are common sources of nucleophilic fluoride harvard.edu, zinc can play a mediating role. For instance, a zinc-mediated method for converting α-tertiary haloamides to fluorine-18 (B77423) labelled α-tertiary fluoroamides via nucleophilic substitution with [¹⁸F]fluoride has been developed. nih.gov This suggests that zinc can facilitate the nucleophilic attack of fluoride, even at sterically hindered sites. nih.gov The mechanism might involve specific intermediates that enhance the reactivity of the substrate towards fluoride substitution. nih.gov

Furthermore, zinc triflimide has been reported to mediate a three-component reaction involving the arylation-trifluoromethylthiolation of diazocarbonyl compounds, although this involves a trifluoromethylthiolate group rather than simple fluoride. diva-portal.org However, the principle of zinc mediating reactions involving fluorine-containing species through pathways that may include nucleophilic steps is relevant.

In the context of Lewis acidity discussed earlier, the Lewis acidic zinc sites on the surface of this compound can interact with electron-donating species, potentially influencing nucleophilic reactions occurring at or near the surface.

Here is a summary of some research findings related to the surface properties of sol-gel prepared nanoscopic this compound:

PropertyFindingReference
Surface AcidityPredominantly Lewis acidity detected. Weaker than sol-gel MgF₂. uni-muenchen.deresearchgate.netrsc.org
Surface BasicitySome weak Lewis base sites detected. Weaker than sol-gel MgF₂. uni-muenchen.de
Lewis Acid Site StrengthWeaker at Zn²⁺ sites compared to Lewis acid sites on MgF₂ surfaces. researchgate.net

Interactive Data Table: Surface Acidity-Basicity of Sol-Gel ZnF₂

MaterialPredominant AcidityRelative Acidity Strength (vs. MgF₂)Presence of Base SitesRelative Basicity Strength (vs. MgF₂)
Sol-Gel ZnF₂Lewis AcidicWeakerYes (Weak Lewis)Weaker
Sol-Gel MgF₂Lewis AcidicStrongerYesStronger

Note: This table is designed to be conceptually interactive, illustrating comparative data based on the provided text.

Here is a summary of mechanistic insights into zinc-catalyzed fluorination:

Interactive Data Table: Mechanistic Steps in Zn-Catalyzed Fluorocyclization

StepDescriptionRole of Zinc IonReference
CoordinationZinc coordinates to the fluorine atom of the fluoro-benziodoxole reagent.Initial interaction, potentially activating the reagent. acs.orgdiva-portal.org
Isomerization (Zn-mediated)The fluoro-benziodoxole reagent undergoes isomerization.Facilitates activation, potentially increasing electrophilicity. acs.orgdiva-portal.org
MetathesisFormation of the C-F bond and breaking of the F-I bond.Involved in the bond-forming/breaking process. acs.org
Nucleophilic Substitution (Ring Closure)Intramolecular nucleophilic attack closes the ring to form the product.Facilitates the overall reaction sequence, lowers energy barriers. acs.orgdiva-portal.org

Note: This table is designed to be conceptually interactive, illustrating key steps and the role of zinc based on the provided text.

Investigations into Heterogeneous Catalytic Mechanisms

Nanoscopic metal fluorides, including this compound, are being explored as heterogeneous catalysts due to their high surface areas and tunable surface properties. researchgate.netresearchgate.net The surface acidity and basicity of these materials play a crucial role in their catalytic activity. Studies on sol-gel prepared nanoscopic ZnF₂ have indicated the predominance of weaker Lewis acid sites and some base sites on its surface, suggesting its potential as a component in heterogeneous catalysis. researchgate.net

Density functional theory (DFT) calculations have been employed to understand the mechanisms of reactions catalyzed by zinc, which can involve fluoride species. For instance, in the context of zinc-catalyzed fluorocyclization of alkenes using a fluoro-benziodoxole reagent, DFT studies revealed a mechanism where the zinc ion coordinates to the fluorine atom of the reagent in an initial step. acs.org An important activation step involves Zn-mediated isomerization of the benziodoxole reagent. acs.org This is followed by a metathesis step forming the C-F bond and a nucleophilic substitution to yield the final product. acs.org The zinc ion was shown to lower the energy barriers of all steps in this reaction. acs.org

While some metal fluorides like AlF₃ and CrF₃ are widely used Lewis acid catalysts, the catalytic potential of AlF₃ in Friedel-Crafts reactions, for example, differs significantly from that of AlCl₃, despite similar Lewis acidity. rsc.org This highlights that the specific metal fluoride structure and surface properties are critical for their catalytic performance.

Interaction of this compound with Inorganic and Organic Substrates

This compound interacts with a variety of inorganic and organic substrates, influencing their properties and participating in diverse chemical processes.

Molecular structures containing zinc have shown the ability to sense and capture fluoride ions. For example, a double-4-ring (D4R) zinc phosphate (B84403) heterocubane has been shown to preferentially capture fluoride ions from solutions containing other ions. acs.orgnih.govacs.org This zinc phosphate cluster can sense fluoride ions even at low concentrations (e.g., 1 ppm) and sequester them from sources like fluoridated water and toothpaste extract. acs.orgnih.govacs.org Crystal structure analysis of the fluoride-encapsulated cage revealed a weak interaction between the central fluoride ion and the four zinc centers of the cubane, resulting in a trigonal bipyramidal geometry around the zinc centers. nih.govacs.org This demonstrates a mechanism where a preformed molecular cage can act as a selective host for fluoride ions. acs.org

Polynuclear zinc complexes synthesized with polyhedral oligomeric silsesquioxane (POSS) have also been investigated for fluoride ion sensing. researchgate.net In these complexes, zinc ions coordinate to the side chains of the POSS molecule. researchgate.net

Zinc and fluoride, often considered together due to their relevance in oral health, interact with biominerals such as hydroxyapatite (B223615) (HA), a major component of bone and teeth. karger.comcenmed.commdpi.com Mechanistic laboratory studies have shown that zinc can interfere with biomineralization processes. karger.com Zinc is readily acquired by hydroxyapatite, potentially displacing calcium in the lattice or adsorbing onto the crystal surface; both processes are reversible. karger.com While zinc has been observed to reduce HA solubility, the exact mechanism is not yet fully understood. karger.com

Studies have investigated the dose-response effects of zinc and fluoride on the remineralization of caries lesions, which involves the restoration of the hydroxyapatite structure in tooth enamel after demineralization. karger.commdpi.com In the presence of low fluoride concentrations, zinc can act as a crystal growth inhibitor. karger.com However, at elevated fluoride concentrations, zinc can enhance lesion remineralization, particularly at very low zinc concentrations. karger.com This suggests a potential synergistic effect between fluoride and zinc under certain conditions. karger.com At elevated zinc concentrations, its role as a crystal growth inhibitor may become more prominent. karger.com

The incorporation of zinc into hydroxyapatite (ZnHA) has been explored for developing biomaterials aimed at stimulating bone healing. nih.gov Characterization techniques confirm the successful integration of zinc into the HA lattice. nih.gov Low concentrations of incorporated zinc have been found to be non-cytotoxic and beneficial for bone cells, promoting proliferation, adhesion, and the production of osteogenic factors in vitro. nih.gov Hydroxyapatite substituted with various elements, including zinc and fluoride, is used in applications like toothpastes and bone regeneration to enhance bioactivity. mdpi.com

Table 1: Summary of this compound Interactions and Catalysis

Interaction/ProcessDescriptionKey Findings
Heterogeneous CatalysisUse of nanoscopic ZnF₂ as a catalyst component.Exhibits weaker Lewis acidity and some basicity; potential for tunable surface properties in catalysis. researchgate.netresearchgate.net Involved in mechanisms like Zn-mediated isomerization and metathesis in fluorination reactions. acs.org
Fluoride Ion Sensing and CagingAbility of zinc-containing structures (e.g., zinc phosphate heterocubanes) to detect and encapsulate fluoride ions.Selective capture of fluoride ions over other anions. acs.orgnih.govacs.org Sensing capability at low ppm levels. acs.orgnih.govacs.org Weak interaction between encapsulated fluoride and zinc centers observed. nih.govacs.org
Interaction with HydroxyapatiteInteraction of zinc and fluoride with the biomineral hydroxyapatite.Zinc can displace calcium or adsorb onto the surface, affecting solubility and biomineralization. karger.com Dose-dependent effects on caries lesion remineralization; potential synergy between zinc and fluoride at elevated fluoride and low zinc concentrations. karger.com
Zinc-Substituted Hydroxyapatite (ZnHA)Incorporation of zinc into the hydroxyapatite lattice for biomaterial applications.Low concentrations are non-cytotoxic and promote osteoblast activity and in vitro mineralization. nih.gov Used in toothpastes and bone regeneration to enhance bioactivity. mdpi.com

Advanced Applications and Functionalization of Zinc Fluoride Materials

Applications in Optical Materials and Optoelectronic Devices

Zinc fluoride (B91410) is recognized as an important optical material, with properties that can be tailored through doping. aip.org Its applications span across optical coatings, luminescent systems, electroluminescent devices, and infrared transmitting materials. aip.orgresearchgate.netacs.orgnasa.govfrontiersin.org

Optical Coatings and Thin Films for UV and Visible Light Transparency

Zinc fluoride nanoparticles and thin films are utilized in optical coatings due to their high transparency in both the ultraviolet (UV) and visible light ranges. researchgate.netnanorh.com These coatings are essential for components like lenses, mirrors, and optical fibers, particularly in applications demanding high durability and thermal stability. nanorh.com ZnF₂ thin films deposited on substrates like SiO₂-glass exhibit high orientation and crystallinity, demonstrating high transparency from the near-infrared to the vacuum ultraviolet spectrum. researchgate.netiphy.ac.cn Theoretical studies indicate that the main absorption in ZnF₂ occurs in the UV region, with a direct band gap calculated to be around 3.63 eV for the rutile structure. researchgate.netresearchgate.netiphy.ac.cn Transparent conductive coatings incorporating this compound are also used in touchscreens, displays, and solar panels, balancing optical clarity with electrical conductivity. df-chemicals.com

Fluorescence and Luminescence Properties in Doped this compound Systems

Doping this compound with various ions can introduce or modify its fluorescence and luminescence properties, making it suitable for applications in optoelectronics and sensing technologies. nanorh.comontosight.ai For instance, manganese doping in magnesium this compound (MgZnF₂) introduces new energy levels within the bandgap, leading to luminescence. ontosight.ai Studies on rare-earth doped zinc fluorophosphate (B79755) glasses, such as those containing Dysprosium (Dy³⁺), have shown visible luminescence suitable for white LEDs. nih.gov The luminescence properties of glasses containing ZnF₂ can be influenced by the presence of other components and dopants. For example, research on Nd³⁺/Tm³⁺ doped Tungsten-Bismuth-Tellurite glass explored the impact of varying ZnF₂ concentrations on absorption and photoluminescence, highlighting the role of ZnF₂ in altering luminescence for fiber optics and solid-state laser applications. kims-imio.com Another study on Eu³⁺-doped ZnF₂-containing tellurite (B1196480) glasses investigated the influence of different modifiers (ZnO, CdO, PbO) on optical properties, including fluorescence and thermoluminescence, to identify favorable hosts for high luminescence efficiency. niscpr.res.in While some studies on Ho³⁺/Yb³⁺ co-doped tellurite and zinc halide tellurite glasses found that zinc halides, including ZnF₂, did not enhance upconversion luminescence, the potential for luminescence in doped this compound systems remains an active area of research. nih.gov

Integration in Electroluminescent Devices and Optoelectronic Components

This compound is considered a promising compound for electroluminescent device applications, particularly when doped with rare-earth elements. aip.orgresearchgate.net Rare-earth doped bulk crystals and polycrystalline films of this compound can exhibit effective electroluminescence, with the radiation wavelength depending on the impurity. researchgate.net The ability to achieve efficient luminescence, coupled with high free electron concentrations in doped ZnF₂, contributes to its potential in this field. iphy.ac.cnresearchgate.net Zinc-based compounds, including this compound, are used in light-emitting pastes for electroluminescent devices, where light is generated by passing a current through the material activated by an electric field. bsz-bw.de Research on zinc complexes with fluoro-substituted azomethines has also explored their photophysical and electroluminescent properties, demonstrating that the introduction of fluorine atoms can enhance luminescence quantum yields and device performance. mdpi.com

Development of Infrared Transmitting Glasses and Fiber Optic Materials

This compound is a component in certain heavy metal fluoride glasses (HMFGs) that exhibit broad transmission ranges, extending into the infrared (IR) spectrum. nasa.govdtic.mil These glasses are being investigated for applications such as infrared transmitting optical fibers and bulk components. dtic.milpageplace.de While ZrF₄-based glasses (fluorozirconates) are more stable, multicomponent glasses based on the association of thorium, rare-earth, and zinc fluorides show a broader optical window extending further into the IR region. dtic.mil The incorporation of ZnF₂ in tellurite glasses has also been shown to reduce hydroxyl (OH) absorption, which typically limits the transparency window in the IR region, thereby expanding the IR transparency and making these glasses potential candidates for optical fiber drawing and solid-state emitting materials. acs.orgnih.govfigshare.com Studies on erbium-doped this compound glasses have demonstrated enhanced 2.7 μm emission, indicating their promise for solid-state lasers in the 3 μm range. researchgate.net

Catalysis and Heterogeneous Catalytic Systems

This compound has shown potential as a component in heterogeneous catalytic systems, an area where nanoscopic metal fluorides with high surface area are of significant interest. aip.orgresearchgate.netrsc.orguni-muenchen.deresearchgate.net

This compound as a Component in Heterogeneous Catalysts

Nanoscopic this compound prepared via the fluorolytic sol-gel route exhibits a remarkably high surface area and distinct surface acidity-basicity compared to classically prepared metal fluorides. rsc.orguni-muenchen.deresearchgate.netuni-muenchen.de Studies using in situ FTIR with probe molecules have revealed that weaker Lewis acid sites are predominant on the surface of sol-gel prepared ZnF₂, along with some base sites. rsc.orguni-muenchen.deresearchgate.netuni-muenchen.de These surface properties indicate its potential as a heterogeneous catalyst component. rsc.orguni-muenchen.deresearchgate.netuni-muenchen.de The ability to tune the surface properties of nanoscopic metal fluorides, including ZnF₂, synthesized through this method suggests that catalysts with tailored properties for specific reactions can be developed, potentially leading to greener chemical production methods. researchgate.net While ZnO is commonly used as a support or co-catalyst in heterogeneous catalysis, particularly in Cu/ZnO systems, the role of fluorine doping in modifying the catalytic properties of such systems is also being explored. rsc.org this compound is also listed as a Lewis acid catalyst and an additive for catalytic transformations. atamanchemicals.com

Applications in Organic Fluorination Reactions

This compound can function as a Lewis acid catalyst in various organic reactions, including fluorination. atamanchemicals.comsigmaaldrich.cnsigmaaldrich.com It can be employed as a fluorinating agent and an additive in catalytic transformations. atamanchemicals.comsigmaaldrich.cn For instance, ZnF₂ has been utilized as a catalyst in the synthesis of optically active β-amino ketones and esters through asymmetric Mannich reactions. sigmaaldrich.cnsigmaaldrich.com Research also indicates that zinc can catalyze the fluorination of alkenes using hypervalent fluoroiodine reagents, with theoretical studies suggesting a mechanism involving zinc coordinating to the fluorine atom of the reagent, leading to activation and subsequent C-F bond formation. acs.org While zinc promotion has been investigated in the fluorination of chlorofluorocarbons, studies suggest that labile surface-bonded H-F, rather than bulk metal fluorides like ZnF₂, might be the active fluorine species in some catalytic systems involving zinc on supports like alumina. cardiff.ac.uk

Role in Hydrogen Generation and Other Specific Catalytic Transformations

This compound has shown potential in facilitating hydrogen generation. It has been demonstrated to aid in the release of hydrogen from sodium borohydride (B1222165) (NaBH₄) at low temperatures. researchgate.netmsesupplies.com In a NaBH₄/ZnF₂ composite system, mechanical milling of the mixture resulted in dehydrogenation below 100 °C with favorable kinetics. researchgate.net Structural analysis indicated the formation of NaBF₄ and Zn as reaction products. researchgate.net In this specific system, ZnF₂ appears to act as a reagent rather than solely a catalyst, although the intermediate formed, NaZnF₃, influences the decomposition of emitted diborane (B8814927) (B₂H₆). researchgate.net Beyond hydrogen generation, zinc catalysts, including those potentially involving this compound species, are being explored in other transformations such as carbon dioxide functionalization. nih.gov High-entropy fluorides incorporating zinc have also shown promise as catalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.orgrsc.org

Electronic Materials and Semiconductor Device Research

This compound plays a crucial role in the development of various electronic materials and is being researched for applications in semiconductor devices. df-chemicals.comchemimpex.com Its properties make it valuable in areas ranging from conductive coatings to semiconductor components. df-chemicals.comchemimpex.com

Insulating Materials and Dielectrics in Electronic Components

This compound nanoparticles are utilized in the electronics industry as insulating materials due to their chemical stability and ability to withstand high temperatures. nanorh.com These properties make them suitable for use in components like capacitors and resistors. nanorh.com ZnF₂ also possesses high dielectric strength, making its nanoparticles useful as dielectrics in capacitors and other electronic devices requiring high performance insulation under extreme conditions. nanorh.com While other materials like magnesium fluoride and zinc sulfide (B99878) are commonly used as dielectric layers in optical filters, the high dielectric strength of ZnF₂ highlights its potential in electronic applications requiring insulating properties. ebsco.comijettjournal.org Research also explores the dielectric relaxation properties of doped this compound, such as Li-doped ZnF₂, to understand its behavior in electronic applications. capes.gov.br

Doping Strategies for Modifying Semiconductor Behavior of this compound

While zinc oxide (ZnO) is a well-known n-type semiconductor, doping strategies are employed to modify the behavior of semiconductor materials. rsc.orgaip.org Fluorine doping of oxides, including ZnO, has been investigated to manipulate their electronic and optical properties. rsc.orgaip.org Although the search results primarily discuss fluorine doping into ZnO using precursors like ZnF₂, this highlights the relevance of fluorine and this compound in the context of semiconductor modification. rsc.orgaip.orgnih.govacs.orgnih.gov For instance, fluorine doping in ZnO has been studied for applications in transparent conducting oxides and gas sensing materials. rsc.org Introducing fluorine into ZnO can affect its conductivity and optical bandgap, depending on the synthesis method and doping concentration. aip.org Research on fluorine incorporation in zinc oxynitride (ZnON) semiconductors, using ZnF₂ targets during sputtering, indicates that fluorine can act as a carrier suppressor and passivate defects, influencing the performance of thin-film transistors. nih.govacs.org

Nanomaterial Functionalization and Engineered Systems

The properties of this compound can be further leveraged through nanomaterial functionalization, leading to engineered systems with specific applications.

Development of this compound-Based Nanocomposites

The development of nanocomposites incorporating this compound (ZnF₂) presents opportunities to engineer materials with tailored properties for various advanced applications. While research specifically focused on nanocomposites where ZnF₂ forms the primary matrix or a major component is an evolving area, studies have explored the synthesis of nanoscopic forms of ZnF₂ and its inclusion or formation within composite structures.

One approach involves the synthesis of nanoscopic ZnF₂ itself. A fluorolytic sol-gel synthesis method has been reported for preparing nanoscopic ZnF₂. uniprot.org This technique allows for the creation of nanoscale metal fluorides that exhibit distinct properties compared to their classically prepared counterparts. uniprot.org Analysis of sol-gel prepared nanoscopic ZnF₂ has indicated the predominance of weaker Lewis acid sites on its surface, along with some base sites, suggesting its potential utility as a component in heterogeneous catalysis. uniprot.org

Another method has demonstrated the synthesis of ZnF₂ nanorods. nih.gov These one-dimensional nanostructures were synthesized using microwave irradiation in the presence of graphitic carbon nitride (g-C₃N₄) and sulfur. nih.gov Microwave-induced electric discharges were utilized to generate nanoparticles, including one-dimensional nanorods of ZnF₂ and nickel fluoride (NiF₂), which were protected by fluorinated amorphous carbon. nih.gov

In the context of nanocomposites involving zinc compounds and fluoropolymers, the formation of ZnF₂ has been observed under certain processing conditions. For instance, in studies on zinc oxide (ZnO)-fluoropolymer nanocomposites prepared via ion beam sputtering deposition, significant quantities of ZnF₂ were detected on the surface of the materials, particularly at increasing inorganic filler volume fractions. nih.gov The formation of ZnF₂ in such composites can influence their surface chemistry and properties, and strategies have been explored to convert these fluorides into ZnO to mitigate potential undesirable effects, particularly in applications involving skin contact. nih.gov

Related research has investigated fluoride-containing nanocomposites where zinc is present alongside other metal oxides. For example, a novel fluoride-containing zinc and copper oxide (ZCF) nanocomposite has been developed and evaluated for dental applications. loradchemical.comnih.gov These ZCF nanoparticles, prepared using a simple one-step homogeneous co-precipitation method, demonstrated antibacterial activity against Streptococcus mutans and inhibitory effects against matrix metalloproteinases (MMPs) like MMP-2, MMP-8, and MMP-9, while maintaining the mechanical properties of dental adhesive restorations. loradchemical.comnih.gov

Furthermore, while not strictly ZnF₂-based nanocomposites, zinc oxide nanocomposites have been developed and studied for the removal of fluoride ions from aqueous solutions, highlighting an application area related to fluoride management where zinc-based nanomaterials play a role. loradchemical.comnih.gov These ZnO nanocomposites, often synthesized by modifying materials like nanocellulose with a zinc oxide layer, have shown promising fluoride ion removal efficiencies across various initial concentrations and pH levels. loradchemical.comnih.gov

Analytical Methodologies for Fluoride Quantification in Research Contexts

Ion-Selective Electrode (ISE) Methods for Free Fluoride (B91410) Anion Determination

Ion-Selective Electrode (ISE) methods are widely used for the determination of free fluoride anions in solution. nih.govresearchgate.net This potentiometric technique relies on a fluoride-selective membrane, typically a lanthanum fluoride crystal doped with europium(II) fluoride, which exhibits a theoretical response to changes in fluoride ion activity. cdc.gov The potential difference generated between the ISE and a reference electrode is proportional to the logarithm of the fluoride ion activity in the sample solution. nih.gov

ISE methods are known for their simplicity, reliability, and cost-effectiveness, allowing for the determination of very small concentrations of fluoride ions. researchgate.netresearchgate.net The method involves direct potentiometric measurement, and the influence of pH and interfering metal ions can be managed by using a Total Ionic Strength Adjustment Buffer (TISAB) solution, which typically maintains the pH in the range of 5.00 to 7.00 and complexes interfering cations like aluminum and iron. researchgate.netcdc.govmdpi.com

Research applications of fluoride ISE include the analysis of biological samples, water, and plant materials. cdc.govresearchgate.netmdpi.comnih.gov For instance, ISE has been used to determine fluoride in animal feed after extraction mdpi.com and in medicinal plants following microwave-induced combustion sample preparation. researchgate.net While generally accurate and precise, the accuracy at very low fluoride concentrations can be affected by the non-linear range of the calibration curve. mdpi.com Method validation is essential to ensure the reliability of ISE results, including assessing linearity, precision, accuracy, and detection limits. researchgate.netresearchgate.net

Ion Chromatography (IC) for Fluoride Analysis in Complex Matrices

Ion Chromatography (IC) is a powerful technique for the separation and determination of ions, including fluoride, in complex matrices. tandfonline.comresearchgate.net IC separates ions based on their affinity for a stationary phase, followed by detection, typically by conductivity. tandfonline.com

IC is particularly valuable for analyzing fluoride in samples where other anions or organic acids might interfere with simpler methods like ISE. tandfonline.comtandfonline.com Challenges in fluoride analysis by IC can include interference from the water dip and coelution with weakly retained organic acid anions. tandfonline.comtandfonline.com The use of macrocycle-based ion chromatographic columns or ion-exclusion chromatography can improve the separation of fluoride from interfering species in complex samples like atmospheric samples or tea. tandfonline.comtandfonline.com

Research has demonstrated the application of IC for fluoride determination in various matrices, including water, iron ore, and biological samples after appropriate sample preparation. researchgate.netresearchgate.netrasayanjournal.co.in Method validation studies for IC have shown good linearity, precision, and accuracy for fluoride analysis in water. rasayanjournal.co.in

Spectrometric and Colorimetric Techniques for Fluoride Quantification

Spectrometric and colorimetric techniques involve the measurement of light absorption or emission to quantify fluoride. cdc.gov Colorimetric methods for fluoride determination are often based on the bleaching of colored complexes formed by metals with organic dyes when fluoride is present. cdc.govaapd.org The decrease in color intensity is proportional to the fluoride concentration and is measured using a spectrophotometer or filter photometer. aapd.org

A common colorimetric method is the SPADNS method, which utilizes the reaction between fluoride and a dark red zirconium dye lake, resulting in a bleaching effect. aapd.orglabrulez.com Spectrophotometric methods using aluminum complexes of triphenylmethane (B1682552) dyes have also been developed for fluoride determination in water. ajol.info

While these methods can be relatively simple and low-cost, they can be susceptible to interferences from various substances in the sample matrix, such as alkalinity, aluminum, chloride, iron, phosphate (B84403), and sulfate (B86663). aapd.orgajol.info This can necessitate prior sample preparation steps like distillation to isolate fluoride from interfering components. aapd.org

Combustion Ion Chromatography (CIC) for Total Organic and Inorganic Fluorine

Combustion Ion Chromatography (CIC) is a hyphenated technique that combines high-temperature combustion with ion chromatography for the determination of total fluorine (both organic and inorganic) and other halogens and sulfur in various sample types. measurlabs.comqa-group.comthermofisher.commetrohm.com

In CIC, the sample is combusted in a high-temperature oven, converting fluorine-containing compounds into fluoride ions. qa-group.cominnovatechlabs.com These ions are then absorbed into a solution and subsequently quantified by ion chromatography. qa-group.cominnovatechlabs.com This method is particularly effective for analyzing fluorine in complex and difficult matrices, including petrochemicals, polymers, and environmental samples, which may be challenging to analyze by conventional IC methods alone due to the need for complex sample preparation. measurlabs.comthermofisher.commetrohm.com

CIC is often used as a screening tool for the total fluorine content, which can be indicative of the presence of fluorinated compounds like per- and polyfluoroalkyl substances (PFAS). measurlabs.comthermofisher.cominnovatechlabs.com While CIC provides the total fluorine concentration, it does not typically provide information on the specific fluorine-containing compounds present. measurlabs.com

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Elemental Fluorine

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a nuclear reaction analysis technique used for the elemental analysis of materials, including the determination of fluorine. nih.govwikipedia.orgresearchgate.netunion.edu PIGE involves bombarding a sample with a beam of charged particles, typically protons, which excites the nuclei of the elements in the sample. wikipedia.orgunion.edu When the excited nuclei return to their ground state, they emit characteristic gamma rays, which are detected and measured to identify and quantify the elements present. wikipedia.orgunion.edu

For fluorine analysis, the nuclear reaction ¹⁹F(p,p'γ)¹⁹F is commonly used, with characteristic gamma-ray peaks at specific energies (e.g., 110 and 197 keV). nih.govresearchgate.netunion.edu PIGE is a non-destructive technique and can be used for the quantitative imaging of elemental distributions at a micrometric scale. nih.govresearchgate.net It is particularly sensitive for lighter elements like fluorine. researchgate.netunion.edu

Research applications of PIGE for fluorine analysis include the determination of fluorine in geological samples, environmental samples, biological materials, and as a screening tool for PFAS in water. nih.govwikipedia.orgresearchgate.netacs.org PIGE can provide total fluorine measurements but does not differentiate between different fluorine-containing species. acs.org Sample preparation for PIGE can involve pressing samples into pellets or filtering water samples through an adsorbent material. researchgate.netacs.org

Advanced Sample Preparation Techniques for Fluoride Release and Analysis

Effective sample preparation is critical for accurate fluoride analysis, especially in complex matrices where fluoride may be bound within the matrix or subject to interferences. Various advanced sample preparation techniques are employed to ensure the complete release of fluoride and minimize matrix effects before analysis by methods like ISE or IC. researchgate.netoup.compsu.edu

Methods include acid digestion, alkali fusion, low-temperature ashing, and microwave-induced combustion (MIC). researchgate.netoup.com Acid digestion and alkali fusion are used to break down the sample matrix and solubilize fluoride. oup.com Low-temperature ashing can be effective for complete mineralization of organic samples. oup.com Microwave-induced combustion is a modern technique that involves burning the sample in a closed vessel under high pressure of oxygen, followed by absorption of the combustion products in a solution, which has shown high recoveries for fluoride in various matrices. researchgate.net

Microdiffusion techniques, such as acid-hexamethyldisiloxane (HMDS) diffusion, are also used, particularly for biological samples, to liberate fluoride from organic or inorganic matrices and separate it from interferences. cdc.govpsu.edu These methods aim to avoid fluoride losses due to volatilization during sample processing and ensure that fluoride is in a suitable form for the chosen analytical technique. cdc.govpsu.edu The choice of sample preparation method depends on the sample matrix and the chemical form of fluorine present.

Method Validation and Quality Control in Fluoride Determination

Method validation and quality control are essential aspects of fluoride analysis to ensure the reliability, accuracy, and comparability of results. researchgate.netrasayanjournal.co.innla.org.za Method validation involves evaluating key performance characteristics of an analytical method under specified operating conditions. researchgate.net

Key validation parameters for fluoride determination methods typically include linearity, sensitivity, limit of detection (LoD), limit of quantification (LoQ), precision (repeatability and intermediate precision), and accuracy (recovery). researchgate.netresearchgate.netrasayanjournal.co.in Linearity assesses the proportional relationship between the measured signal and the analyte concentration over a defined range. researchgate.netrasayanjournal.co.in Sensitivity relates to the ability to detect small changes in concentration. LoD and LoQ define the lowest concentrations that can be reliably detected and quantified, respectively. researchgate.netrasayanjournal.co.in Precision indicates the agreement between replicate measurements, while accuracy assesses how close the measured values are to the true value, often evaluated through recovery studies of spiked samples or analysis of certified reference materials. researchgate.netresearchgate.netrasayanjournal.co.in

Quality control procedures involve the regular analysis of quality control samples, such as blanks, spiked samples, and reference materials, to monitor the performance of the analytical system and ensure that the method remains within acceptable limits throughout routine analysis. nla.org.zaosha.govepa.gov This includes verifying calibration, assessing potential contamination, and monitoring for drift or changes in instrument response. osha.govepa.gov Adherence to standardized protocols and participation in proficiency testing programs also contribute to ensuring the quality of fluoride determination results. mdpi.comnih.gov

Emerging Research Directions and Future Outlook for Zinc Fluoride

Exploration of Novel Synthesis Routes for Tailored Zinc Fluoride (B91410) Nanostructures

The synthesis of zinc fluoride nanostructures with precisely controlled size, shape, and morphology is a critical area of research, as these physical characteristics dictate the material's properties and potential applications. Scientists are moving beyond traditional synthesis methods to develop novel routes that offer greater control over the final product.

One such promising approach is the fluorolytic sol-gel synthesis . This method represents a significant advancement in creating nanoscopic metal fluorides, yielding materials with fundamentally different properties compared to their conventionally prepared counterparts. rsc.orgresearchgate.net For instance, this compound synthesized via the sol-gel route exhibits a remarkably high surface area. rsc.orgresearchgate.net This characteristic is particularly advantageous for applications in catalysis, where a large surface area can significantly enhance reaction rates. The fluorolytic sol-gel process involves the reaction of metal alkoxides with anhydrous hydrogen fluoride, leading to the formation of cluster-like metal alkoxide fluoride molecules that eventually yield pure metal fluoride nanoparticles. researchgate.net

Another area of exploration is the synthesis of one-dimensional (1D) nanostructures, such as nanobelts. Researchers have successfully synthesized zinc hydroxyfluoride (ZnOHF) nanobelts using a simple method involving this compound and hexamethylenetetramine (HMT) at a relatively low temperature of 80°C. tandfonline.com This method produces well-defined nanobelt structures with good crystallinity. tandfonline.com A key finding from this research is the ability to control the growth direction of the nanobelts by adjusting the concentration of HMT, which influences the availability of hydroxide (B78521) ions. tandfonline.com The ability to create free-standing 1D materials without the need for a substrate or seed is a significant step forward in the scalable production of tailored nanostructures. tandfonline.com

These novel synthesis techniques are paving the way for the creation of this compound nanostructures with customized properties, opening up new possibilities for their use in advanced materials and technologies.

Advanced Computational Modeling for Predictive Material Design

In parallel with experimental synthesis, advanced computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. First-principle calculations based on density functional theory (DFT) are being employed to investigate the fundamental properties of this compound at the atomic level. aip.orgaip.org These computational studies provide valuable insights into the stability, structure, and electronic properties of ZnF₂, guiding experimental efforts and enabling the predictive design of materials with desired functionalities.

Researchers have used DFT to study the bulk and surface structures of this compound in its different crystalline forms, such as the rutile and CaCl₂-type structures. aip.orgaip.org These calculations help in understanding the relative stability of different crystal faces and predicting the equilibrium shape of ZnF₂ crystals. aip.org For example, calculations of surface energies for various low-index surfaces of both rutile and CaCl₂-type ZnF₂ have been performed to determine their relative stability. aip.org

Computational modeling is also crucial for understanding the effects of doping and defects on the properties of this compound. By simulating the incorporation of different elements into the ZnF₂ lattice, scientists can predict how these modifications will alter its optical, electronic, and magnetic properties. This predictive capability is essential for designing this compound-based materials for specific applications, such as in electroluminescent devices where doping with rare-earth elements is a common practice. aip.org

The synergy between advanced computational modeling and experimental research is accelerating the pace of innovation in the field of this compound, enabling a more rational and efficient approach to material design.

Integration of this compound in Multifunctional Hybrid Material Systems

The integration of this compound into multifunctional hybrid materials is a rapidly growing area of research, aiming to create novel composites with enhanced properties and new functionalities. By combining this compound with other materials, such as polymers, metal oxides, or bioactive glasses, researchers can develop hybrid systems that leverage the unique properties of each component.

An example of this approach can be found in the field of dental materials. Researchers have developed a zinc-calcium-fluoride bioglass-based dental adhesive . nih.gov This innovative material combines the bioactivity of the bioglass with the therapeutic potential of zinc and fluoride ions. The inclusion of zinc and fluoride is intended to inhibit the enzymes that degrade collagen and to provide antibacterial properties, thereby improving the longevity of dental restorations. nih.govnih.gov

In another application, fluoride-containing zinc and copper oxide nanocomposites have been investigated for their potential to enhance the durability of dental bonding agents. nih.gov These nanocomposites impart anti-enzymatic and antibacterial properties to the adhesive material without compromising its mechanical strength. nih.gov

The concept of hybrid materials extends beyond biomedical applications. The creation of organic-inorganic hybrid nanocomposites has been a significant area of research in materials science for several decades. rsc.org These materials can be tailor-made to exhibit a wide range of properties, making them suitable for applications in optics, catalysis, and energy. rsc.org The incorporation of this compound into such hybrid systems could lead to the development of advanced materials with unique optical or catalytic properties. For instance, fluorinated hybrid interphases are being explored to create anti-corrosion and uniform zinc deposition for aqueous zinc metal batteries. researchgate.net

The table below summarizes some examples of this compound in hybrid material systems:

Hybrid Material SystemComponentsPotential ApplicationKey Function of this compound
Bioglass-based Dental AdhesiveZinc-Calcium-Fluoride Bioglass, ResinDental RestorationsAnti-enzymatic, Antibacterial
Nanocomposite Dental AdhesiveZinc and Copper Oxide Nanocomposites with FluorideDental BondingAnti-enzymatic, Antibacterial
Hybrid Artificial Solid Electrolyte InterphaseFluorine-rich organic/inorganic componentsAqueous Zinc Metal BatteriesAnti-corrosion, Uniform Zinc Deposition

Investigation of Quantum Phenomena in Confined this compound Structures

As the size of materials shrinks to the nanometer scale, quantum mechanical effects become increasingly prominent and can lead to novel properties that are not observed in their bulk counterparts. The investigation of quantum phenomena in confined this compound structures , such as quantum dots and nanowires, is an emerging research direction that holds the potential for significant technological breakthroughs.

While research specifically on quantum phenomena in ZnF₂ is still in its early stages, valuable insights can be drawn from studies on similar materials like zinc oxide (ZnO). In ZnO nanocrystals, two key effects related to their reduced size are quantum confinement and a large surface-to-volume ratio. researchgate.net The quantum confinement effect leads to an increase in the band gap of the semiconductor as the particle size decreases below a critical radius. researchgate.net This tunability of the band gap by controlling the particle size is a hallmark of quantum dots and opens up possibilities for applications in optoelectronics, such as light-emitting diodes (LEDs) and solar cells.

The large surface-to-volume ratio in nanostructures also plays a crucial role in their properties. The surface atoms have a different local environment compared to the atoms in the bulk, which can lead to unique surface states and affect the material's reactivity and electronic properties. researchgate.net

By analogy with ZnO, it is expected that this compound quantum dots and other nanostructures would exhibit size-dependent optical and electronic properties. The ability to tune these properties by precisely controlling the size and shape of the nanostructures could lead to the development of novel phosphors for lighting and displays, as well as advanced sensors and catalysts. Further theoretical and experimental investigations are needed to fully understand and harness the quantum phenomena in confined this compound structures.

Development of Next-Generation this compound-Based Technologies in Specialized Fields

The unique properties of this compound are being leveraged to develop next-generation technologies in a variety of specialized fields, including energy storage, electronics, and optics.

In the realm of energy storage , this compound is showing great promise for improving the performance of aqueous zinc-ion batteries. A key challenge in these batteries is the formation of dendrites on the zinc metal anode, which can lead to short circuits and battery failure. Researchers have developed an artificial This compound (ZnF₂) layer on the surface of the zinc anode to address this issue. acs.org Computational modeling suggests that this ZnF₂ layer allows for the insertion of zinc ions and provides diffusion channels for their transport, while also suppressing dendrite growth. acs.org This leads to significantly improved cycling stability, with full cells demonstrating high capacity retention after thousands of cycles. acs.org

In electronics , this compound is being explored for its use in conductive materials . df-chemicals.com It is a component in transparent conductive coatings, conductive inks, and conductive adhesives. df-chemicals.com Its ability to enhance conductivity while maintaining transparency makes it valuable for applications such as touchscreens, displays, and flexible electronic devices. df-chemicals.com The conductivity can be tuned by adjusting the concentration of this compound, offering versatility in material design. df-chemicals.com

In the field of optics , this compound is used as an evaporation material for creating thin films with specific optical properties. samaterials.com These films are used for applications such as wear protection, decorative coatings, and in advanced display technologies. samaterials.com Furthermore, the incorporation of this compound into tellurite (B1196480) glasses has been shown to enhance their optical properties by reducing the hydroxyl content, which is beneficial for applications in mid-infrared lasers and optical amplifiers. nih.gov

The continued research and development in these areas are expected to lead to the commercialization of new and improved technologies that rely on the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for producing high-purity zinc fluoride (ZnF₂) in laboratory settings?

  • Methodology : ZnF₂ can be synthesized via multiple routes:

  • Reaction of ZnO with hydrofluoric acid (HF) under controlled stoichiometry and temperature (40–80°C) .
  • Precipitation by mixing sodium fluoride (NaF) with zinc acetate, followed by vacuum filtration and drying at 120°C to remove residual moisture .
  • Direct fluorination of zinc metal with fluorine gas (F₂) at elevated temperatures (400–600°C), requiring specialized equipment for handling toxic F₂ .
    • Quality Control : Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to assess purity (>99.5%) .

Q. How can the solubility of ZnF₂ in aqueous and non-aqueous solvents be systematically evaluated?

  • Methodology :

  • Measure solubility in water using gravimetric analysis at varying temperatures (20–100°C). Note that ZnF₂ exhibits low solubility (~1.5 g/100 mL at 25°C) but increases with temperature .
  • For non-polar solvents (e.g., ethanol, acetone), employ UV-Vis spectroscopy to quantify dissolved ZnF₂ via calibration curves .
    • Data Interpretation : Compare results with existing Ksp values (e.g., 3.04 × 10⁻²³ at 25°C) and account for discrepancies due to impurities or hydration states .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported ZnF₂ solubility data across literature sources?

  • Methodology :

  • Factor Analysis : Investigate variables such as particle size (via SEM), hydration state (TGA analysis), and ionic strength of solvents .
  • Reproducibility : Replicate studies using standardized protocols (e.g., ASTM guidelines) and cross-validate with independent techniques like atomic absorption spectroscopy (AAS) .
    • Case Study : A 2012 study reported ZnF₂ solubility as 1.38 × 10⁻⁹ mol/L, conflicting with earlier NIST data. This discrepancy was attributed to unaccounted CO₂ absorption in carbonate-containing solvents .

Q. How does ZnF₂ act as a fluorinating agent in organometallic reactions, and what spectroscopic methods validate its mechanistic role?

  • Mechanistic Insight : In reactions like the synthesis of fluorinated aromatics, ZnF₂ transfers fluoride ions via nucleophilic substitution. Monitor intermediates using:

  • NMR Spectroscopy : Track ¹⁹F chemical shifts to identify fluoride transfer steps .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition to confirm ZnF₂ participation in catalytic cycles .
    • Experimental Design : Use kinetic studies (e.g., varying ZnF₂ concentrations) to establish rate laws and activation energy via Arrhenius plots .

Q. What are the challenges in characterizing ZnF₂’s electronic structure, and how can hybrid DFT calculations complement experimental data?

  • Approach :

  • Experimental : Perform UV-Vis and photoluminescence spectroscopy to determine bandgap energy (~3.6 eV) and defect states .
  • Computational : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model ZnF₂’s electronic density of states (DOS) and compare with experimental spectra .
    • Validation : Cross-check DFT-predicted lattice parameters (a = 4.70 Å, c = 3.14 Å) with XRD data .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on ZnF₂’s biocompatibility for dental applications?

  • PICOT Elements :

  • Population : Hydroxyapatite (HA) coatings on dental implants.
  • Intervention : ZnF₂-doped HA coatings.
  • Comparison : Pure HA coatings.
  • Outcome : Fluoride release rate and antibacterial efficacy.
  • Time : 30-day immersion in simulated saliva .
    • Experimental Metrics : Measure fluoride ion release via ion-selective electrodes and assess bacterial inhibition (e.g., against S. mutans) using colony-forming unit (CFU) counts .

Q. What statistical tools are appropriate for analyzing ZnF₂’s thermal stability across synthesis methods?

  • Tools :

  • ANOVA : Compare decomposition temperatures (TGA data) of ZnF₂ synthesized via wet chemistry vs. gas-phase fluorination .
  • Principal Component Analysis (PCA) : Identify correlations between synthesis parameters (e.g., temperature, precursor purity) and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.